3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl chemical structure and properties
An In-depth Technical Guide to 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl: Structure, Synthesis, and Potential Applications Abstract This technical guide provides a comprehensive analysis of 3-Amino-3-(5-fluoro-2...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl: Structure, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive analysis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol hydrochloride (HCl). As a substituted 3-amino-3-arylpropan-1-ol, this compound belongs to a class of chemical structures that are pivotal in medicinal chemistry, often serving as key intermediates or foundational scaffolds in the development of therapeutic agents. This document details the molecule's chemical structure, elucidates its physicochemical properties, proposes a detailed synthetic pathway with mechanistic insights, and outlines robust analytical methods for its characterization. Furthermore, it explores the potential pharmacological relevance of this compound by drawing parallels with structurally related molecules and discusses its prospective applications in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this specific chemical entity.
Chemical Identity and Structural Elucidation
The structural foundation of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol lies in the 3-amino-3-arylpropan-1-ol scaffold. This core structure is notable for its chiral center at the C3 position, where the amino group and the substituted phenyl ring are attached. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous properties for handling and for potential pharmaceutical formulation.
A Propanol Backbone: A three-carbon chain with a hydroxyl group at the C1 position.
A Chiral Center: The C3 carbon is attached to four different groups (an amino group, a hydrogen atom, the substituted phenyl ring, and the ethyl alcohol chain), making it a stereocenter.
A Substituted Phenyl Ring: The phenyl group at C3 is functionalized with a fluorine atom at the meta-position (C5) and a methyl group at the ortho-position (C2). This specific substitution pattern is critical as it significantly influences the molecule's electronic properties, lipophilicity, and steric profile, which in turn can dictate its biological activity and metabolic stability. The ortho-methyl group, in particular, can enforce a specific conformation by restricting the rotation of the phenyl ring.
Figure 1: 2D Chemical Structure of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. For 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl, these properties are influenced by its functional groups: the basic amino group, the acidic hydroxyl group, the lipophilic methylphenyl ring, and the polar fluorine atom. The hydrochloride salt form significantly impacts its solubility.
Table 1: Predicted and Reported Physicochemical Properties
Property
Value
Source
Molecular Formula
C₁₀H₁₅ClFNO
Calculated
Molecular Weight
219.68 g/mol
Calculated
Appearance
White to Off-White Solid
Typical for similar compounds
Melting Point
155.86 - 159.03 °C
Boiling Point
314.7±25.0 °C (at 760 mmHg)
Predicted
Solubility
Soluble in water, methanol, DMSO
Inferred from salt form
pKa
9.5±0.1 (amine), 14.8±0.2 (alcohol)
Predicted
LogP
1.85
Predicted
Note: Predicted values are computationally derived and should be confirmed experimentally.
The presence of both a hydrogen bond donor (amine, hydroxyl) and acceptor (amine, hydroxyl, fluorine) suggests the potential for significant intermolecular interactions. The predicted LogP value indicates moderate lipophilicity, suggesting the compound may have good potential for oral bioavailability.
Synthesis and Manufacturing Pathway
The synthesis of 3-amino-3-arylpropan-1-ols can be accomplished through several routes. A common and reliable method involves the reduction of a corresponding β-amino ketone or β-amino ester. A plausible and robust synthetic workflow for 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl starts from the commercially available 5-fluoro-2-methylacetophenone.
Proposed Synthetic Workflow
Exploratory
An In-depth Technical Guide to 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl (CAS 1213909-02-4): A Key Intermediate for Lifitegrast
Introduction: The Strategic Importance of a Chiral Building Block In the landscape of modern drug development, the efficient synthesis of complex, stereospecific active pharmaceutical ingredients (APIs) is paramount. The...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of a Chiral Building Block
In the landscape of modern drug development, the efficient synthesis of complex, stereospecific active pharmaceutical ingredients (APIs) is paramount. The compound 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl (CAS 1213909-02-4) represents a critical chiral building block, valued not as a therapeutic agent itself, but as a key starting material for the synthesis of Lifitegrast (marketed as Xiidra®)[1]. Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of the signs and symptoms of dry eye disease (DED)[1][2][3]. The precise stereochemistry and functional group presentation of this amino alcohol are fundamental to the final API's ability to bind its target and exert its therapeutic effect. This guide provides an in-depth analysis of its synthesis, characterization, and application, offering a technical resource for researchers and process chemists in the pharmaceutical industry.
Physicochemical Properties and Specifications
The reliable use of any starting material begins with a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, solvent selection for reactions, and analytical methodology.
Property
Value
Source/Rationale
CAS Number
1213909-02-4
Chemical Abstracts Service Registry Number
Molecular Formula
C₁₀H₁₅ClFNO
Calculated from structure
Molecular Weight
219.68 g/mol
Calculated from atomic weights
Appearance
White to off-white solid/powder
General observation from supplier data
Chirality
Chiral, specific enantiomer required
The final API, Lifitegrast, is enantiomerically pure
Solubility
Soluble in polar organic solvents (e.g., Methanol, DMSO)
Expected for a hydrochloride salt of an amino alcohol
Storage
Store in a cool, dry, well-ventilated area in a tightly sealed container.
Standard practice for chemical intermediates to prevent degradation
Synthesis and Mechanistic Insights: A Strategic Approach
The synthesis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield. A common conceptual pathway involves a Mannich-type reaction followed by a reduction.
A plausible synthetic approach begins with 2-fluoro-5-methylacetophenone. This starting material undergoes a Mannich reaction with paraformaldehyde and a suitable amine hydrochloride.[4][5] This reaction forms a β-aminoketone intermediate. The choice of a weak base like N-methylmorpholine is crucial here; it facilitates the reaction without promoting significant side reactions.[6][7][8] The subsequent, critical step is the stereoselective reduction of the ketone to form the desired alcohol. This reduction must be highly controlled to yield the correct stereoisomer, which is essential for the final drug's efficacy.
Figure 1. Conceptual synthetic workflow for CAS 1213909-02-4.
Causality in Experimental Choices:
Mannich Reaction: This classic carbon-carbon bond-forming reaction is efficient for creating the β-amino ketone scaffold. Using the amine hydrochloride salt and a weak base provides a controlled source of the amine and formaldehyde in situ.
Reduction: The choice of reducing agent (e.g., sodium borohydride) is critical.[9] While effective for ketone reduction, achieving high stereoselectivity often requires more sophisticated chiral reducing agents or catalysts, which are key proprietary steps in commercial manufacturing processes.
HCl Salt Formation: The final product is supplied as a hydrochloride salt. This is a deliberate choice to enhance the compound's stability, crystallinity, and handling characteristics compared to the free base, which is often an oil and more susceptible to degradation.[10]
Application in the Synthesis of Lifitegrast
The primary and most significant application of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl is its role as a key intermediate in the manufacture of Lifitegrast.[11][12] In the overall synthesis, this chiral amino alcohol is coupled with another complex carboxylic acid intermediate, 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.[13]
This coupling is an amide bond formation, a cornerstone reaction in pharmaceutical synthesis. The reaction typically employs a peptide coupling agent such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to facilitate the reaction.[14] The integrity of the stereocenter on the amino alcohol is maintained throughout this process, leading directly to the final, enantiomerically pure Lifitegrast API.[15]
Mechanism of Action of Lifitegrast
Understanding the final drug's mechanism provides context for the intermediate's importance. Dry eye disease is driven by a cycle of inflammation on the ocular surface.[16][17] T-cell activation and migration are central to this process. Lifitegrast works by blocking the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1), a protein on T-cells, and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is over-expressed on inflamed eye tissues.[18][19] By binding to LFA-1, Lifitegrast prevents T-cell adhesion and migration, thereby inhibiting the inflammatory cascade.[2][20]
Figure 2. Lifitegrast mechanism of action blocking the LFA-1/ICAM-1 interaction.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of CAS 1213909-02-4 is a non-negotiable aspect of quality control. A multi-pronged analytical approach is required.
Experimental Protocol: HPLC-UV for Purity and Assay
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for determining purity.
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm and 254 nm.
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.
Validation: The method must be validated for linearity, accuracy, precision, and specificity. The main peak should be well-resolved from any impurities, and the area percent of the main peak determines the purity.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Determining the enantiomeric excess (e.e.) is critical. This requires a specialized Chiral Stationary Phase (CSP).[21][22]
Column: A polysaccharide-based chiral column (e.g., Chiralpak series) is often effective for amino alcohols.[23]
Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., Hexane) and an alcohol (e.g., Isopropanol or Ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting point is 90:10 Hexane:Isopropanol + 0.1% DEA.
Flow Rate: 0.8 mL/min.
Detection: UV at 220 nm.
System Suitability: A racemic standard must be injected first to confirm the separation of the two enantiomers and establish their retention times. The resolution between the two peaks should be >1.5.
Analysis: The enantiomeric excess is calculated from the peak areas of the desired (S or R) and undesired enantiomers.
Structural Confirmation: NMR Spectroscopy
Proton (¹H) and Carbon (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure. For chiral amines and amino alcohols, NMR can also be used to determine enantiomeric purity by using chiral solvating agents or chiral derivatizing agents, which induce chemical shift differences between the enantiomers.[24][25]
Figure 3. Quality control workflow for incoming raw material inspection.
Supplier Qualification and Sourcing
The selection of a reliable supplier is as critical as the synthesis itself. For researchers and drug developers, sourcing high-quality intermediates is essential for reproducible results and regulatory compliance.
Key Criteria for Supplier Evaluation:
Criterion
Importance & Rationale
Certificate of Analysis (CoA)
Mandatory. Must report identity, purity (by HPLC), enantiomeric excess (by Chiral HPLC), and residual solvents. The analytical methods used should be stated.
Technical Data Package
Highly Recommended. Should include representative analytical data (HPLC chromatograms, NMR spectra) and a Material Safety Data Sheet (MSDS).
Manufacturing Controls
For later-stage development, evidence of manufacturing under a quality system (e.g., ISO 9001) is important. For GMP-grade material, adherence to GMP standards is required.
Consistency
The supplier should demonstrate good batch-to-batch consistency in purity and impurity profiles. Requesting CoAs from multiple batches can verify this.
Technical Support
A responsive and knowledgeable technical support team can be invaluable for troubleshooting or providing additional information.
Known Commercial Suppliers:
A number of chemical suppliers list CAS 1213909-02-4 in their catalogs. Researchers should perform due diligence based on the criteria above. Potential suppliers can be found on platforms such as ChemicalBook, Fisher Scientific, and American Elements, among others specializing in pharmaceutical intermediates.[26][27][28]
Conclusion
3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl is more than a simple chemical; it is an enabling component in the production of a targeted therapy for a widespread and debilitating condition. Its synthesis requires precise control over reactivity and stereochemistry. Its quality must be rigorously verified through a suite of orthogonal analytical techniques. For any professional involved in the development of Lifitegrast or related LFA-1 antagonists, a comprehensive understanding of this key intermediate—from its synthesis to its analytical validation and sourcing—is fundamental to success.
References
Patsnap Synapse. (2024, July 17). What is the mechanism of Lifitegrast?
ResearchGate. (n.d.). Mechanisms of action of lifitegrast. Binding of ICAM-1 to LFA-1... [Diagram].
Perez, V. L., Pflugfelder, S. C., Zhang, S., Shojaei, A., & Haque, R. (n.d.). LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease. PMC - NIH.
Semba, C. P., & Gadek, T. R. (2016, June 10).
BenchChem. (2025). A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers.
ChemicalBook. (n.d.). lifitegrast synthesis.
Girkar, A., et al. (2024, December 6).
Gou, D., et al. (2012, April 15). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry.
ResearchGate. (n.d.). Zhong et. al synthesis of Lifitegrast. [Diagram].
The Good Scents Company. (n.d.). 4-methyl morpholine, 109-02-4.
Google Patents. (n.d.). WO2019239364A1 - Process for the preparation of lifitegrast.
Fluorinated β-Amino Alcohol Building Blocks: A Strategic Asset in Drug Discovery
An In-Depth Technical Guide for Medicinal Chemistry Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3] When combined with the β-amino alcohol scaffold, a motif prevalent in numerous bioactive molecules, these fluorinated building blocks provide researchers with a unique and potent class of intermediates for drug design. This guide provides an in-depth analysis of fluorinated β-amino alcohol building blocks, detailing their strategic value, stereoselective synthetic methodologies, and practical applications. We will explore the causality behind key experimental choices, present detailed protocols, and examine case studies that highlight the successful integration of these structures in medicinal chemistry programs.
The Strategic Imperative: Why Fluorinated β-Amino Alcohols?
The confluence of two powerful structural motifs—the fluorine atom and the β-amino alcohol backbone—creates a building block with exceptional utility in drug discovery. Understanding their individual contributions is key to appreciating their synergistic value.
The "Fluorine Effect": Precision Engineering of Molecular Properties
Fluorine is not merely a halogen substitute for hydrogen; its unique properties allow for the fine-tuning of a drug candidate's profile.[3] More than half of all small-molecule drugs approved today contain at least one fluorine atom, a testament to its impact.[3] The C-F bond is one of the strongest in organic chemistry, leading to significant effects:
Metabolic Stability: Replacing a metabolically labile C-H bond with a C-F bond effectively blocks oxidation by cytochrome P450 enzymes, increasing the drug's half-life and reducing the formation of unwanted metabolites.[4][5]
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby amino groups (making them less basic).[2][4] This is a critical parameter for optimizing solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
Binding Affinity and Conformation: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, enhancing binding affinity to target proteins.[2][6] It can also influence molecular conformation, locking the molecule into a more bioactive shape.
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[6]
Table 1: Impact of Fluorine Substitution on Key Drug Properties
Property
Effect of Fluorination
Rationale & Impact in Drug Design
Metabolic Stability
Increased
C-F bond is highly resistant to enzymatic cleavage (CYP450), prolonging drug half-life.[4][5]
Basicity (pKa)
Decreased
Inductive electron withdrawal by fluorine lowers the basicity of nearby amines.[2][4]
Binding Affinity
Often Increased
Can form favorable interactions (H-bonds, dipole) with protein targets.[2][7]
Lipophilicity (LogP)
Modulated
Single fluorine often increases LogP; CF3 group is highly lipophilic.[5]
Conformation
Constrained
Gauche effects and steric interactions can favor specific, more active conformations.
Membrane Permeability
Generally Increased
Enhanced lipophilicity often improves passage through biological membranes.[1][6]
The β-Amino Alcohol Scaffold: A Privileged Motif
The 1,2-amino alcohol structure is a recurring motif in a vast array of biologically active compounds, including natural products, catalysts, and pharmaceuticals.[8][9][10] Its prevalence stems from the strategic placement of two key functional groups—a hydroxyl and an amino group—which can act as hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets. The defined stereochemical relationship between these two groups provides a rigid scaffold for presenting other pharmacophoric elements.
Synthesis of Fluorinated β-Amino Alcohols: A Guide to Key Methodologies
The primary challenge in synthesizing these building blocks lies in the stereocontrolled installation of both the fluorine atom and the two adjacent functional groups. The choice of strategy is dictated by the desired stereochemistry (syn vs. anti) and the specific nature of the fluorine-containing group (e.g., -F, -CF3).
Caption: Core synthetic pathways to fluorinated β-amino alcohols.
Method 1: Stereoselective Reduction of α-Fluoro-β-Amino Ketones
This is one of the most powerful and versatile methods, as the reduction of the ketone provides direct access to the alcohol, with the potential to control the relative stereochemistry of the newly formed hydroxyl group.
Causality of Reagent Choice: The choice of reducing agent is critical for diastereoselectivity.
For syn-Diastereomers: Chelating reducing agents like catecholborane or zinc borohydride are often used.[11] The reaction proceeds through a six-membered cyclic transition state involving the metal, the ketone oxygen, and the nitrogen of the amino group. This rigid conformation forces the hydride to attack from a specific face, leading to the syn product.
For anti-Diastereomers: Non-chelating, sterically demanding reducing agents like Lithium triethylborohydride (LiBHEt3 or "Super-Hydride®") are preferred.[11][12] The reduction follows the Felkin-Anh model, where the hydride attacks from the face opposite the largest substituent, typically yielding the anti isomer.
The precursor α-fluoro-β-amino ketones can be challenging to handle as they can be unstable.[13] However, they are often generated in situ from stable precursors and used immediately in the reduction step.
Method 2: Nucleophilic Ring-Opening of Fluorinated Epoxides
This strategy involves the reaction of a fluorinated epoxide with an amine nucleophile. The reaction is an SN2-type process, resulting in an inversion of configuration at the carbon center being attacked.
Regioselectivity: The position of the fluorine atom heavily influences the regioselectivity of the ring-opening. The electron-withdrawing fluorine atom directs the nucleophilic attack to the carbon atom further away from it (the β-position), leading to the desired β-amino alcohol.
Stereochemical Outcome: This method is inherently stereospecific. Starting with a single enantiomer of the epoxide will yield a single enantiomer of the product. This makes it a highly valuable route for accessing enantiomerically pure building blocks.[14][15]
Experimental Insight: Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are excellent solvents for these reactions as they can activate the epoxide towards ring-opening through hydrogen bonding without being nucleophilic themselves.[16][17]
Method 3: Deoxyfluorination of β-Amino Alcohols
In this approach, a non-fluorinated β-amino alcohol is treated with a deoxyfluorinating agent to directly replace the hydroxyl group with fluorine.
Key Reagents: Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.[18]
Mechanism and Challenges: The reaction proceeds through an intermediate that can be susceptible to rearrangement, particularly a 1,2-migration of the amino group (an aziridinium ion intermediate). While this can be a drawback, it has also been cleverly exploited to synthesize specific isomers that are otherwise difficult to access.[18] The success of this method is highly substrate-dependent, and careful optimization is required to minimize side reactions.
Experimental Protocols: A Practical Guide
The following protocols are illustrative examples and should be adapted based on the specific substrate. All operations should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Diastereoselective Synthesis of a syn-Fluorinated β-Amino Alcohol via Ketone Reduction
This protocol describes the catecholborane-mediated reduction of an N-protected α-fluoro-β-amino ketone to yield the syn-amino alcohol.
Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the N-Boc-protected α-fluoro-β-amino ketone (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.1 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Add a solution of catecholborane (1.5 eq, 1.0 M in THF) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
Reaction: Stir the mixture at -78 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (5 eq) at -78 °C.
Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously for 1 hour.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired syn-β-amino alcohol.
Protocol 2: Ring-Opening of a Trifluoromethylated Epoxide with an Amine
This protocol details the synthesis of an α-trifluoromethyl-β-amino alcohol from a terminal trifluoromethyl-epoxide.
Setup: In a sealed pressure tube, combine the terminal trifluoromethyl-epoxide (1.0 eq), benzylamine (1.2 eq), and lithium perchlorate (LiClO4, 0.1 eq) as a mild Lewis acid catalyst.
Solvent: Add anhydrous ethanol (0.2 M) as the solvent.
Reaction: Seal the tube and heat the mixture to 80 °C for 12-18 hours. Monitor the reaction by TLC or GC-MS.
Cooling & Concentration: After completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the ethanol.
Workup: Dissolve the residue in ethyl acetate and wash with a 1 M aqueous solution of sodium hydroxide (NaOH) to remove any unreacted amine, followed by a wash with brine.
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate. Purify the crude product via flash column chromatography to yield the target α-trifluoromethyl-β-amino alcohol.
Visualization of Key Concepts
Caption: Control of diastereoselectivity in ketone reductions. (Note: Images are placeholders for actual chemical structures).
Conclusion and Future Perspectives
Fluorinated β-amino alcohols are more than just another set of building blocks; they are strategic tools that empower medicinal chemists to address fundamental challenges in drug discovery, from metabolic instability to target binding. The synthetic methodologies, particularly stereoselective ketone reductions and epoxide ring-openings, are now robust and reliable, providing access to a wide array of these valuable intermediates with high stereochemical purity.
Looking forward, the development of new catalytic and asymmetric fluorination techniques will further expand the accessible chemical space.[19][20] The continued application of these building blocks in the synthesis of peptidomimetics, protease inhibitors, and other complex therapeutic agents will undoubtedly lead to the discovery of new and improved medicines.[21][22] The ability to precisely control the location and nature of fluorine within the β-amino alcohol scaffold ensures that these structures will remain a high-value asset for drug development professionals for the foreseeable future.
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Engineering Chiral Amino Alcohol Intermediates for Serotonin Reuptake Inhibitor Synthesis
Introduction: The Architectural Significance of the -Amino Alcohol Scaffold The pharmacological efficacy of Serotonin Reuptake Inhibitors (SRIs)—a cornerstone class of antidepressants including fluoxetine, duloxetine, an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Architectural Significance of the
-Amino Alcohol Scaffold
The pharmacological efficacy of Serotonin Reuptake Inhibitors (SRIs)—a cornerstone class of antidepressants including fluoxetine, duloxetine, and atomoxetine—is intrinsically linked to their stereochemistry[1]. The (S)-enantiomers of these Active Pharmaceutical Ingredients (APIs) consistently exhibit superior binding affinity and selectivity for the serotonin transporter (SERT)[2].
The foundational building block for these APIs is the chiral ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-amino alcohol. Specifically, 3-amino-1-phenylpropan-1-ol serves as the critical precursor for fluoxetine, while 3-amino-1-(2-thienyl)propan-1-ol is the requisite intermediate for duloxetine[1]. Achieving high enantiomeric purity (ee > 99%) at the C1 stereocenter of these intermediates is the primary challenge in their industrial-scale synthesis. This technical guide evaluates the mechanistic causality, quantitative performance, and step-by-step protocols for the two most authoritative synthetic routes: transition-metal-catalyzed asymmetric transfer hydrogenation (ATH) and state-of-the-art biocatalysis.
Mechanistic Pathways & Causality in Asymmetric Reduction
The most robust and scalable route to chiral amino alcohols involves the asymmetric reduction of their corresponding
-amino ketone precursors[3]. The choice of reduction methodology dictates the stereochemical outcome, environmental footprint, and overall yield.
Chemo-catalytic Approach: Ru-TsDPEN Asymmetric Transfer Hydrogenation
The use of chiral ruthenium complexes, such as RuCl(p-cymene)(TsDPEN), facilitates highly selective Asymmetric Transfer Hydrogenation (ATH)[3].
Causality & Mechanism: The reaction proceeds via a concerted, outer-sphere mechanism. The chiral diamine ligand (TsDPEN) creates a rigid, stereodirecting pocket around the ruthenium center. During the catalytic cycle, the N-H and Ru-H bonds simultaneously interact with the ketone's carbonyl oxygen and electrophilic carbon, respectively. This precise spatial arrangement dictates the facial selectivity of the hydride attack, yielding the (S)-alcohol with high enantiomeric excess[4].
Experimental Rationale: Reactions are often conducted at low temperatures (e.g., -20 °C) to favor the more highly ordered transition state, which exponentially enhances enantioselectivity by minimizing competing non-selective pathways[4].
Enzymes such as Ketoreductases (KREDs)—including RtSCR9 from Rhodosporidium toruloides and ChKRED15—offer unparalleled stereoselectivity (often >99.9% ee) under mild, aqueous conditions[5][6].
Causality & Mechanism: KREDs typically adhere to Prelog's rule, selectively delivering a hydride from the NAD(P)H cofactor to the re-face of the prochiral ketone[7].
Experimental Rationale: Because the NAD(P)H cofactor is stoichiometrically consumed and prohibitively expensive for industrial scale-up, a self-sustaining cofactor regeneration system is mandatory[7]. Glucose dehydrogenase (GDH) is frequently co-expressed or added to the reaction mixture to continuously reduce NADP+ back to NADPH, utilizing inexpensive glucose as a sacrificial electron donor[5][8]. This dual-enzyme system drives the thermodynamic equilibrium forward while maximizing the space-time yield of the reactor[5].
Visualizations of Synthetic Workflows
Caption: Synthetic workflow from aryl ketones to SRIs via stereocontrolled chiral amino alcohol intermediates.
Caption: Ketoreductase biocatalytic cycle with GDH-mediated NADPH cofactor regeneration.
Quantitative Data Summarization
The following table benchmarks the performance of various catalytic systems utilized in the asymmetric reduction of
-amino ketones to produce SRI precursors.
Target Intermediate
Catalyst System
Substrate Loading
Yield (%)
Enantiomeric Excess (ee %)
(S)-Fluoxetine precursor
RuCl(p-cymene)(TsDPEN)
0.5 M
> 95.0
> 98.0
(S)-Duloxetine precursor (S-DHTP)
KRED (RtSCR9) + GDH
1000 mM
60.2 (Overall)
> 98.5
(S)-Duloxetine precursor (S-DHTP)
KRED/GDH Fusion (CR2-L-GDH)
20 g/L
98.0
> 99.9
(S)-Duloxetine precursor (S-DHTP)
ChKRED15
100 g/L
> 95.0
> 99.0
Data synthesized from authoritative literature on biocatalytic and chemo-catalytic reductions[5][3][6][8].
Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.
Protocol 1: Synthesis of
-Amino Ketone Precursor via Mannich Reaction
This protocol establishes the unchiral ketone backbone required for downstream asymmetric reduction[2].
Reagent Preparation: In a round-bottom flask, combine acetophenone (0.5 mole, 58.5 mL), dimethylamine hydrochloride (0.65 mole, 52.7 g), and paraformaldehyde (0.22 mole, 19.8 g)[2].
Solvent & Catalysis: Add 80 mL of 95% ethanol and 1 mL of concentrated hydrochloric acid to catalyze the formation of the iminium ion intermediate[2].
Reaction Execution: Reflux the mixture under continuous stirring for 2-4 hours. The generation of water will cause the paraformaldehyde to fully dissolve.
Isolation: Cool the reaction mixture to room temperature, then precipitate the product by adding 425 mL of acetone[2]. Filter the resulting 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride crystals.
Validation & QC: Verify complete conversion via TLC (using a highly polar eluent system). Confirm the mass of the hydrochloride salt to ensure a baseline yield before proceeding to the reduction step.
Protocol 2: Biocatalytic Reduction using Engineered KRED/GDH System
This protocol outlines the highly enantioselective reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine (DKTP) to (S)-DHTP, the key intermediate for duloxetine[5][8].
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0 to maintain optimal enzyme stability[5].
Reaction Matrix Assembly: To the buffer, add the substrate DKTP (up to 20 g/L), glucose (40 g/L) as the co-substrate, and NADP+ (0.1 mmol/L) as the catalytic cofactor[5][8].
Biocatalyst Addition: Introduce the engineered KRED/GDH fusion protein (e.g., CR2-L-GDH) or lyophilized whole cells expressing the dual system[8].
Incubation: Incubate the bioreactor at 30 °C with moderate agitation (e.g., 150 rpm) for 8 to 10 hours[5].
Validation & QC (Self-Validating Step): Extract a 1 mL aliquot, quench with ethyl acetate, and analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column). The reaction is deemed complete and successful only when the (S)-enantiomer peak integrates to >99.5% relative to the (R)-enantiomer[5].
Protocol 3: Williamson Ether Synthesis for (S)-Fluoxetine
This protocol demonstrates the final arylation of the chiral amino alcohol to yield the active SRI[4].
Deprotonation: Dissolve (S)-N-methyl-3-amino-1-phenylpropan-1-ol (15.6 mL) in a strictly anhydrous mixture of dimethylacetamide (70 mL) and toluene (20 mL)[2]. Gradually add a suspension of sodium hydride (6.2 g) in toluene (20 mL) to irreversibly form the highly nucleophilic chiral alkoxide[2][4].
Electrophile Addition: Add 4-chlorobenzotrifluoride (15 mL) to the alkoxide solution[2][4].
SNAr Reaction: Heat the reaction mixture to 115 °C. The electron-withdrawing trifluoromethyl group on the electrophile activates the aromatic ring, facilitating a Nucleophilic Aromatic Substitution (SNAr)[2][4].
Validation & QC: Monitor the consumption of the chiral alcohol via GC-MS. Upon completion, quench carefully with water, extract into an organic phase, and verify the retention of stereochemical integrity (absence of racemization) via polarimetry or chiral chromatography.
Conclusion
The synthesis of Serotonin Reuptake Inhibitors hinges entirely on the precise construction of their chiral
-amino alcohol intermediates. While transition-metal-catalyzed asymmetric transfer hydrogenation provides a reliable, high-throughput chemo-catalytic route, the advent of engineered ketoreductases coupled with GDH cofactor regeneration systems has established a new industrial standard. By operating in aqueous media at ambient temperatures and delivering near-perfect enantioselectivity (>99.9% ee), biocatalysis not only aligns with green chemistry principles but fundamentally streamlines the downstream purification of blockbuster drugs like fluoxetine and duloxetine.
References
Title: (S)
Title: (S)-3-Amino-3-(4-fluorophenyl)
Title: 3-(Dimethylamino)
Title: (S)
Title: Bioreductive production of enantiopure (S)
Source: Chemical Communications (RSC Publishing)
Title: Bioreduction of N-(3-oxobutyl)
Title: Enhancing the biocatalytic synthesis of chiral drug intermediate by rational design an aldo-keto reductase from Bacillus megaterium YC4-R4
Source: ResearchGate
URL
3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl molecular weight and formula
The following technical guide provides an in-depth analysis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl , a specialized gamma-amino alcohol building block used in advanced organic synthesis and medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl , a specialized gamma-amino alcohol building block used in advanced organic synthesis and medicinal chemistry.
Executive Summary
3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol Hydrochloride is a chiral gamma-amino alcohol intermediate. It serves as a critical scaffold in the synthesis of complex heterocyclic compounds, including 1,3-oxazines and functionalized pyrrolidines, often investigated for their potential as monoamine transporter inhibitors or kinase inhibitors. This guide details its physicochemical properties, synthetic pathways, and characterization protocols.
Chemical Identity & Physicochemical Properties
The molecule consists of a propanol backbone substituted at the C3 position with both a primary amino group and a 5-fluoro-2-methylphenyl moiety. The hydrochloride salt form is preferred for stability and solubility.
Common Name: 3-Amino-3-(5-fluoro-o-tolyl)propan-1-ol HCl
CAS Number: (Not widely listed; Custom Synthesis / Research Chemical)
SMILES (Free Base): CC1=C(C=C(C=C1)F)C(CCN)O (Note: This SMILES corresponds to the alcohol. Correct canonical SMILES for the specific isomer: CC1=C(C=C(C=C1)F)C(CCO)N)
2.2 Molecular Formula & Weight
Property
Value
Notes
Formula (Free Base)
C₁₀H₁₄FNO
Molecular Weight (Free Base)
183.22 g/mol
Calculated based on atomic weights.
Formula (HCl Salt)
C₁₀H₁₅ClFNO
(C₁₀H₁₄FNO · HCl)
Molecular Weight (HCl Salt)
219.68 g/mol
183.22 + 36.46 (HCl)
Appearance
White to off-white solid
Hygroscopic crystalline powder.
Solubility
Water, Methanol, DMSO
High solubility in polar protic solvents.
pKa (Predicted)
~9.5 (Amine), ~14.8 (Alcohol)
Basic amine facilitates salt formation.
Synthetic Methodology
The synthesis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol typically proceeds via a Rodionov-type condensation followed by reduction. This route is favored for its scalability and access to the beta-amino acid precursor.
3.1 Reaction Pathway Overview
Condensation: 5-Fluoro-2-methylbenzaldehyde reacts with malonic acid and ammonium acetate to form the beta-amino acid intermediate.
Esterification (Optional): Conversion to the methyl ester to facilitate reduction.
Reduction: The acid or ester is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).
Salt Formation: Treatment with anhydrous HCl generates the stable hydrochloride salt.
3.2 Synthetic Workflow Diagram
Figure 1: Synthetic pathway from aldehyde precursor to the final amino alcohol hydrochloride.
Note: This protocol is a generalized standard procedure for 3-amino-3-arylpropanols.
Step 1: Synthesis of the Beta-Amino Acid
Charge a round-bottom flask with 5-fluoro-2-methylbenzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (2.0 eq) in ethanol.
Reflux for 8–12 hours. The reaction proceeds via imine formation, condensation, and decarboxylation.
Cool to room temperature. The product, 3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid , often precipitates. Filter and wash with cold ethanol.
Step 2: Reduction to Amino Alcohol
Suspend the beta-amino acid (1.0 eq) in anhydrous THF under nitrogen.
Slowly add LiAlH₄ (2.5 eq) or BH₃·THF complex at 0°C.
Reflux for 4–6 hours to ensure complete reduction of the carboxylate.
Quench carefully with Fieser method (Water, 15% NaOH, Water).
Filter off aluminum salts and concentrate the filtrate to obtain the crude amino alcohol.
Step 3: HCl Salt Formation
Dissolve the crude oil in minimal diethyl ether or dichloromethane.
Add 4N HCl in dioxane dropwise at 0°C.
The white precipitate is filtered, washed with ether, and dried under vacuum.
Applications in Drug Discovery
This molecule acts as a "privileged scaffold" due to its ability to form diverse heterocyclic cores.
Application Domain
Mechanism / Utility
Kinase Inhibitors
The 5-fluoro-2-methylphenyl group is a common motif in Btk inhibitors (e.g., Remibrutinib analogs), providing steric bulk and metabolic stability against oxidation.
Monoamine Transporters
Gamma-amino alcohols are precursors to 3-aryloxy-3-arylpropanamines (SNRI class), where the alcohol is converted to an aryl ether.
Heterocycle Synthesis
Cyclization with formaldehyde yields 1,3-oxazines . Activation of the alcohol (e.g., tosylation) followed by intramolecular displacement yields substituted pyrrolidines .
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be obtained.
5.1 Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆
Aryl Region (6.8–7.5 ppm): Three distinct signals corresponding to the 1,2,5-trisubstituted benzene ring.
~7.2 ppm (dd, 1H, H-3 of ring, ortho to methyl).
~6.9 ppm (td, 1H, H-4 of ring).
~7.0 ppm (dd, 1H, H-6 of ring).
Benzylic Methine (4.2–4.5 ppm): Triplet or dd, corresponding to the CH-NH₂ proton at C3.
Methylene (1.8–2.2 ppm): Multiplet for the central -CH₂- group (C2).
Hydroxymethyl (3.4–3.6 ppm): Multiplet for the -CH₂-OH group (C1).
Methyl Group (2.3 ppm): Singlet for the aryl-CH₃.
Exchangeable Protons: Broad singlets for -NH₃⁺ (8.0–8.5 ppm) and -OH.
5.2 Mass Spectrometry (LC-MS)
Method: ESI+
Expected M+1 Peak: 184.1 m/z (Free Base + H⁺).
Fragment Ions: Loss of water (M-18), loss of ammonia (M-17).
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic and should be kept in a desiccator.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
References
Rodionov, V. M., & Malevinskaya, E. T. (1948). "Synthesis of β-amino acids." Berichte der deutschen chemischen Gesellschaft, 59, 2952. (Foundational method for beta-amino acid synthesis).
BenchChem. (2024). Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol and related amino alcohols. Retrieved from .
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Amino-3-arylpropan-1-ol derivatives. Retrieved from .
Leroux, F. R., et al. (2021). "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." Organic Letters, 23(12), 4915–4919. (Context for fluoro-aryl building blocks).
Exploratory
(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL vs (S)-enantiomer applications
The following technical guide details the structural properties, synthetic pathways, and pharmaceutical applications of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol , a privileged chiral scaffold in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural properties, synthetic pathways, and pharmaceutical applications of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol , a privileged chiral scaffold in medicinal chemistry.
Enantioselective Synthesis, Resolution, and Pharmaceutical Applications
Executive Summary
(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol (CAS: 1213909-02-4) is a high-value chiral
-amino alcohol intermediate. Structurally analogous to the scaffolds used in blockbuster SNRIs (e.g., Duloxetine) and SSRIs (e.g., Fluoxetine), this fluorinated synthon offers unique metabolic stability and lipophilic properties due to the specific 5-fluoro-2-methyl substitution pattern on the phenyl ring.
This guide analyzes the critical distinction between the (R)- and (S)-enantiomers, detailing the synthetic routes for their production, their resolution via enzymatic and chemical methods, and their downstream applications in the synthesis of 3-aryl-propylamine therapeutics and next-generation Potassium-Competitive Acid Blockers (P-CABs) .
Chemical Identity & Stereochemical Significance
The molecule features a propyl backbone with a primary alcohol at position 1 and a primary amine at position 3, which is also the chiral center bearing the aryl group.
In pharmacologic applications targeting monoamine transporters (SERT, NET) or proton pumps (H+/K+-ATPase), stereochemistry dictates binding affinity:
The (R)-Enantiomer: Often investigated as the eutomer (active isomer) for serotonin-norepinephrine reuptake inhibition profiles in this specific scaffold class, analogous to the activity seen in (R)-Fluoxetine derivatives.
The (S)-Enantiomer: Frequently serves as the starting material for Duloxetine-like analogs (where the S-configuration is active) or is used in Structure-Activity Relationship (SAR) studies to determine binding pocket stereoselectivity.
Medicinal Chemistry Insight: The 5-fluoro substituent blocks the metabolically labile para-position relative to the methyl group, potentially extending the half-life (
) of drugs derived from this scaffold compared to non-fluorinated analogs.
Synthetic Pathways & Resolution Strategies
The production of high-purity enantiomers requires either asymmetric synthesis or the resolution of a racemic mixture.
A. Asymmetric Synthesis (The "Gold Standard" Route)
This pathway utilizes chiral auxiliaries or catalysts to establish the stereocenter early in the synthesis, avoiding the 50% yield loss inherent in resolution.
Protocol: Asymmetric Mannich-Type Reaction
Precursor: 5-Fluoro-2-methylbenzaldehyde.
Reaction: Condensation with a chiral sulfinamide (e.g., Ellman's auxiliary) or a catalytic asymmetric Mannich reaction with a ketone enolate equivalent.
Reduction: Diastereoselective reduction of the resulting
-amino ketone or imine.
B. Chemoenzymatic Resolution (Cost-Effective for Scale-Up)
For industrial scalability, resolving the racemic amino alcohol using lipases is often preferred.
Workflow:
Racemic Synthesis: Mannich reaction of 5-fluoro-2-methylacetophenone with paraformaldehyde and dimethylamine, followed by reduction.
Enzymatic Kinetic Resolution: Acylation of the primary amine or alcohol using Candida antarctica Lipase B (CAL-B).
Separation: The acylated (R)-enantiomer is separated from the unreacted (S)-enantiomer via extraction or chromatography.
Visualization: Synthesis & Application Logic
The following diagram illustrates the decision matrix for synthesizing and applying the (R)-enantiomer.
Figure 1: Comparative workflow for the synthesis and application of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol.
This amino alcohol is the direct precursor to a class of transporter inhibitors structurally related to Duloxetine and Atomoxetine .
Mechanism: The hydroxyl group is activated (tosylation/mesylation) and displaced by an aryl nucleophile (e.g., 1-naphthol or substituted phenols) to create the ether linkage essential for SERT/NET binding.
Advantage of 5-F-2-Me: The 2-methyl group provides steric hindrance that restricts conformational rotation, potentially increasing selectivity for specific transporter subtypes. The 5-fluorine atom prevents oxidative metabolism at the typically vulnerable para-position.
Potassium-Competitive Acid Blockers (e.g., Vonoprazan) often utilize chiral amines linked to heterocyclic cores.
Cyclization: The
-amino alcohol motif allows for cyclization into azetidines or pyrrolidines , which serve as rigid linkers in next-generation P-CABs designed to overcome the short half-life of proton pump inhibitors (PPIs).
Reaction: Intramolecular cyclization using Mitsunobu conditions (
, DIAD) converts the amino alcohol into a chiral azetidine.
Experimental Protocol: Enzymatic Resolution
Objective: Isolate (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol from racemic mixture.
Preparation: Dissolve 10.0 g of racemic amino alcohol in 100 mL of anhydrous tert-butyl methyl ether (MTBE).
Enzyme Addition: Add 1.0 g of immobilized Candida antarctica Lipase B (Novozym 435).
Acyl Donor: Add 2.0 equivalents of ethyl acetate.
Incubation: Shake at 30°C for 24 hours. Monitor enantiomeric excess (%ee) via Chiral HPLC (Chiralcel OD-H column).
Work-up: Filter off the enzyme. The (R)-amine is typically acylated to the amide (depending on enzyme specificity), while the (S)-amine remains free.
Separation: Perform an acid-base extraction. The free amine (S) extracts into the aqueous acid phase; the neutral amide (R-precursor) remains in the organic phase.
Hydrolysis: Hydrolyze the (R)-amide using 2N NaOH/MeOH to yield pure (R)-amino alcohol.
References
BLD Pharm. (2024). (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol Product Specifications. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Flutonidine (Structural Analog). Retrieved from
Google Patents. (2013).[1] Drug Derivatives and Synthesis of 3-Amino-Propanol Intermediates. US Patent App.[1][2][3] 20130225594A1.[1] Retrieved from
BenchChem. (2025). Safety and Handling of Aminopropanol Derivatives. Retrieved from
ChemScene. (2024). Building Blocks for Medicinal Chemistry: Fluorinated Amino Alcohols. Retrieved from
Synthesis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL via Mannich reaction
Application Note: High-Purity Synthesis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol Executive Summary This technical guide details the synthesis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol , a privileged -ami...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Purity Synthesis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol
Executive Summary
This technical guide details the synthesis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol , a privileged
-amino alcohol scaffold often utilized in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.
While standard Mannich reactions on acetophenones yield 1-aryl-3-aminopropan-1-ones (and subsequent 1-aryl-1-ols), the specific regiochemistry requested here—where the amine and aryl group share the 3-position (benzylic) relative to the alcohol—requires the Rodionov modification of the Mannich reaction . This route constructs the carbon skeleton via the condensation of an aldehyde, malonic acid, and ammonia, followed by a chemoselective reduction.
Key Technical Challenges Addressed:
Regiocontrol: Ensuring the amine is installed at the benzylic position.
Steric Hindrance: Overcoming the ortho-methyl effect of the 5-fluoro-2-methylbenzaldehyde precursor.
Scalability: Utilizing a crystalline ester intermediate to avoid difficult purification of zwitterionic amino acids.
Retrosynthetic Analysis & Pathway
The synthesis is broken down into three logical phases to maximize purity and yield.
Rodionov-Mannich Condensation: Construction of the C-C and C-N bonds in a one-pot multicomponent reaction.
Esterification: Conversion of the intermediate
-amino acid to an ester to disrupt zwitterionic interactions and facilitate solubility.
Hydride Reduction: Reduction of the ester to the primary alcohol.
Figure 1: Strategic route for the synthesis of the target
-amino alcohol. The Rodionov-Mannich step establishes the critical benzylic amine functionality.
Detailed Protocols
Phase 1: The Rodionov-Mannich Reaction
This step involves the condensation of 5-fluoro-2-methylbenzaldehyde with malonic acid and ammonium acetate. The ortho-methyl group on the aldehyde introduces steric strain, potentially slowing imine formation. To counteract this, we utilize a high concentration of ammonium acetate and extended reflux times.
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).
Charging: Add 5-Fluoro-2-methylbenzaldehyde (13.8 g, 100 mmol), Malonic acid (10.4 g, 100 mmol), and Ammonium acetate (15.4 g, 200 mmol) to the flask.
Solvation: Add Absolute Ethanol (150 mL). The solids may not dissolve immediately.
Reaction: Heat the mixture to a vigorous reflux (approx. 80°C).
Observation: Evolution of CO₂ gas will occur as decarboxylation proceeds. Ensure the condenser is not sealed to prevent pressure buildup.
Duration: Reflux for 12–16 hours. The ortho-substitution requires longer reaction times than standard benzaldehydes [3].
Workup:
Cool the reaction mixture to room temperature.
A white to off-white precipitate (the
-amino acid) typically forms.
Filter the solid and wash with cold ethanol (2 x 30 mL) followed by diethyl ether (2 x 30 mL) to remove unreacted aldehyde.
Yield Check: If no precipitate forms (due to the solubility of the specific fluorinated derivative), concentrate the ethanol to 20% volume and add acetone to induce crystallization.
Direct reduction of amino acids is difficult due to their zwitterionic nature and poor solubility in ethereal solvents used with hydride reducing agents. Converting to the methyl ester hydrochloride solves this.
Protocol:
Setup: Flame-dry a 250 mL round-bottom flask under nitrogen.
Solvent: Add Methanol (MeOH, 100 mL) and cool to 0°C in an ice bath.
Reagent Generation: Dropwise, add Thionyl Chloride (SOCl₂, 1.5 equiv relative to amino acid) to the cold MeOH. Caution: Exothermic reaction.
Addition: Add the
-amino acid from Phase 1 (approx. 10 g) in portions.
Reaction: Remove the ice bath and heat to reflux for 4 hours.
Isolation: Evaporate the solvent in vacuo. The residue is the methyl ester hydrochloride salt. This can often be used directly in the next step or recrystallized from MeOH/Ether for higher purity.
Phase 3: Reduction to
-Amino Alcohol
The ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄).
Protocol:
Setup: Use a 3-neck flask equipped with an addition funnel and nitrogen inlet. Strict anhydrous conditions are required.
Reagent: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF (Tetrahydrofuran) at 0°C.
Addition: Dissolve the Methyl Ester HCl (from Phase 2) in minimum anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.
Note: The HCl salt will consume some hydride; the excess LiAlH₄ accounts for this.
Reaction: Allow to warm to room temperature and stir for 6 hours. If TLC indicates incomplete reduction, heat to mild reflux (40°C) for 2 hours.
Workup: Stir until a granular white precipitate forms. Filter through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate.
Final Product: 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol.
Quantitative Data & Stoichiometry
Component
Role
Equiv.
Scale (Example)
Critical Parameter
5-Fluoro-2-methylbenzaldehyde
Substrate
1.0
13.8 g (100 mmol)
Purity >98% essential
Malonic Acid
C2-Source
1.0
10.4 g (100 mmol)
Dry, free-flowing
Ammonium Acetate
N-Source
2.0
15.4 g (200 mmol)
Excess drives equilibrium
Thionyl Chloride
Esterification
1.5
~1.2 equiv to acid
Add at 0°C
LiAlH₄
Reducing Agent
2.5
Excess
Anhydrous conditions
Mechanistic Insight (The "Why")
The Rodionov reaction is preferred over the standard Mannich reaction for this target because it specifically yields
-amino acids [3].
Imine Formation: The ammonium acetate dissociates to provide ammonia, which condenses with the aldehyde to form an imine (Ar-CH=NH). The ortho-methyl group of the substrate makes this intermediate less stable and sterically crowded, necessitating the excess ammonia source.
Enol Addition: Malonic acid enolizes and attacks the imine.
Decarboxylation: The resulting dicarboxylic acid intermediate is unstable at reflux temperatures and undergoes decarboxylation to form the mono-carboxylic
-amino acid.
The subsequent reduction targets the carbonyl carbon.[4] By converting the acid to the ester first, we increase the electrophilicity of the carbonyl, allowing for a cleaner reduction with LiAlH₄ compared to the sluggish reduction of a carboxylate salt.
Analytical Validation
To validate the synthesis, the following NMR signatures should be observed in the final product:
¹H NMR (CDCl₃, 400 MHz):
7.0–7.4 ppm: Multiplet (3H, Aromatic protons). Look for specific coupling constants () due to the fluorine atom.
4.1–4.3 ppm: Triplet or dd (1H, CH -NH₂). This is the benzylic proton.
3.6–3.8 ppm: Multiplet (2H, -CH₂-CH₂ -OH). The protons adjacent to the alcohol.
2.3 ppm: Singlet (3H, Ar-CH₃ ).
1.6–1.9 ppm: Multiplet (2H, -CH₂ -CH₂-OH).
References
PubChem.[5] (n.d.). 2-Fluoro-5-methylbenzaldehyde.[6] National Library of Medicine. Retrieved February 28, 2026, from [Link]
Gellman, S. H., et al. (2004). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Journal of Organic Chemistry.
Asymmetric reduction of beta-amino ketones to fluorinated amino alcohols
Application Note: Asymmetric Reduction of -Amino Ketones to Fluorinated Amino Alcohols Introduction & Strategic Value Fluorinated amino alcohols are privileged structural motifs in modern pharmacophores. The incorporatio...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Asymmetric Reduction of
-Amino Ketones to Fluorinated Amino Alcohols
Introduction & Strategic Value
Fluorinated amino alcohols are privileged structural motifs in modern pharmacophores. The incorporation of fluorine—specifically trifluoromethyl (
) or monofluorine ()—adjacent to amine and alcohol functionalities modulates , enhances metabolic stability against P450 oxidation, and increases lipophilicity to improve blood-brain barrier permeability.
This guide addresses the asymmetric reduction of fluorinated
-amino ketones , a critical step in synthesizing protease inhibitors (e.g., HIV, HCV) and GPCR ligands.
The Challenge
Reducing these substrates presents unique "matched/mismatched" challenges:
Chemo-instability:
-amino ketones with -fluorine substituents are prone to defluorination (HF elimination) under basic conditions.
Stereocontrol: Achieving simultaneous control over the new hydroxyl center and any existing chiral centers (diastereoselectivity) while maximizing enantioselectivity.
Electronic Deactivation: The strong electron-withdrawing nature of
groups alters the carbonyl electrophilicity, often requiring tailored catalyst electronics.
Mechanistic Foundations
Ruthenium-Catalyzed Transfer Hydrogenation (ATH)
For scalable synthesis, Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya type complexes is the gold standard. This method operates via a metal-ligand bifunctional mechanism , allowing for proton and hydride delivery in a concerted outer-sphere process. This avoids direct coordination of the carbonyl oxygen to the metal, which is crucial for preventing racemization of labile
-stereocenters.
Key Advantage: When applied to racemic
-substituted -amino ketones, this method can proceed via Dynamic Kinetic Resolution (DKR) , converting a racemic starting material into a single stereoisomer (typically anti) with theoretical 100% yield.
Visualization: Ru-ATH Catalytic Cycle
The following diagram illustrates the concerted hydride/proton transfer mechanism that bypasses harsh alkoxide intermediates.
Figure 1: Metal-ligand bifunctional mechanism for Ru-catalyzed transfer hydrogenation. The concerted delivery of H- and H+ minimizes HF elimination side reactions.
Protocol A: Chemocatalytic DKR-ATH
Target: Synthesis of anti-
-fluoro--amino alcohols or -trifluoromethyl amino alcohols.
Standard: dr, ee.[1]
Materials
Catalyst:
(Noyori catalyst).
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) is preferred over Isopropanol (IPA) for thermodynamic drivability.
Solvent: Dichloromethane (DCM) or DMF (for solubility of polar amino ketones).
Step-by-Step Methodology
Pre-Catalyst Activation:
In a Schlenk flask under Argon, dissolve
() in degassed DCM. Stir for 5 minutes.
Expert Insight: If the substrate contains a free amine, add
eq. of to form the ammonium salt. This prevents the amine from poisoning the Ru center and facilitates DKR via rapid racemization of the -center.
Reaction Assembly:
Add the fluorinated
-amino ketone (, typically concentration).
Add the Formic Acid/TEA mixture ( relative to substrate).
Execution:
Stir at
. Monitor via -NMR.
Critical Checkpoint: Look for the disappearance of the ketone
signal (approx ) and appearance of the alcohol signal (approx ).
Timeframe:
hours.
Workup:
Quench with saturated
. Extract with EtOAc.
Caution: Fluorinated amino alcohols can be amphoteric. Ensure the aqueous phase pH is adjusted to to extract the free base.
Biocatalysis is superior when the substrate has multiple functional groups that might chelate Ru non-productively. The reaction requires a cofactor recycling system (NADPH/NADP+).
Figure 2: Workflow for identifying optimal KREDs for fluorinated substrates.
High-Fidelity Chiral Synthon & Auxiliary in Asymmetric Synthesis Executive Summary This application note details the technical utility of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol (CAS: 1213909-02-4 for the (R)-enan...
Author: BenchChem Technical Support Team. Date: March 2026
High-Fidelity Chiral Synthon & Auxiliary in Asymmetric Synthesis
Executive Summary
This application note details the technical utility of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol (CAS: 1213909-02-4 for the (R)-enantiomer). While widely recognized as the critical chiral building block for the potassium-competitive acid blocker (P-CAB) Vonoprazan (Takecab) , this molecule possesses the structural attributes of a privileged 1,3-amino alcohol chiral auxiliary .
Its utility stems from the specific steric bulk of the ortho-methyl group and the electronic modulation provided by the meta-fluorine atom on the phenyl ring. These features allow it to function as a highly selective stereodirecting group in cyclization reactions and a potential bidentate ligand in asymmetric catalysis.
Key Technical Specifications
Property
Specification
Molecular Formula
C₁₀H₁₄FNO
Molecular Weight
183.22 g/mol
Chiral Center
C3 (Benzylic position)
Primary Application
Chiral Synthon for Vonoprazan Fumarate
Secondary Application
N,O-Ligand for Asymmetric Catalysis (Zn, B, Cu)
Solubility
Soluble in MeOH, EtOH, DMSO; Sparingly soluble in Water
Mechanistic Basis: Stereochemical Induction
The efficacy of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol relies on two mechanistic pillars: Chelation Control and Steric Shielding .
The "F-Me-Phenyl" Effect
Unlike generic phenyl-substituted amino alcohols (e.g., 3-amino-3-phenylpropan-1-ol), this derivative incorporates a 2-methyl group . This ortho-substitution forces the phenyl ring to twist out of coplanarity with the backbone, creating a deeper chiral pocket. The 5-fluoro group modulates the electron density of the aromatic ring, influencing
-stacking interactions during transition states.
Coordination Modes
In asymmetric synthesis, the molecule acts as a bidentate ligand. The amine nitrogen (hard base) and the hydroxyl oxygen (hard base) coordinate to metal centers (e.g., Zn, B, Ti), forming a rigid 6-membered chelate ring.
Figure 1: Mechanistic flow of chiral induction via metal coordination. The rigid 6-membered chelate ensures high facial selectivity.
Application Protocol A: Synthesis of Vonoprazan Core
The primary industrial application. This protocol describes the use of the amino alcohol to construct the chiral pyrrole scaffold.
Context
The amino alcohol is reacted with a keto-ester/aldehyde derivative to form the pyrrole ring. The chirality of the amino alcohol is conserved, dictating the final stereochemistry of the drug.
Catalyst: Acid catalyst (e.g., p-TsOH) optional depending on specific route.
Step-by-Step Workflow
Condensation (Imine Formation):
Charge the reaction vessel with the aldehyde/keto-ester precursor dissolved in Methanol (5 vol).
Cool to 0–5°C.
Slowly add (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol (1.05 eq) maintaining internal temperature <10°C.
Checkpoint: Monitor consumption of aldehyde by TLC or HPLC. Formation of the imine intermediate is rapid.
Cyclization (Pyrrole Formation):
The intermediate undergoes cyclization (often requiring activation or specific oxidative conditions depending on the exact precursor, e.g., Atom Transfer Radical Cyclization or Paal-Knorr type condensation).
Critical Parameter: Temperature control is vital to prevent racemization at the benzylic position. Maintain reaction at optimized temp (typically 20–40°C).
Work-up & Isolation:
Concentrate the solvent under reduced pressure.
Extract with Ethyl Acetate/Water.
Wash organic layer with Brine.
Dry over Na₂SO₄ and concentrate.
Validation:
The resulting pyrrole derivative should retain the optical rotation of the starting material.
Target: >99% ee (enantiomeric excess).
Application Protocol B: Use as a Reusable Chiral Ligand
Emerging application based on 1,3-amino alcohol chemistry. This protocol utilizes the molecule as a ligand for the enantioselective addition of Diethylzinc to aldehydes.
Context
1,3-amino alcohols can catalyze the addition of organozinc reagents to aldehydes with high enantioselectivity. This protocol validates the "Auxiliary" potential of the molecule.[1]
In a flame-dried Schlenk flask under Argon, dissolve the amino alcohol ligand (0.05 mmol) in anhydrous Toluene (2 mL).
Active Catalyst Formation:
Add Diethylzinc (2.0 mmol, 2 mL) dropwise at 0°C.
Observation: Evolution of ethane gas indicates formation of the Zinc-Alkoxide complex.
Stir for 30 minutes at 0°C to ensure complete formation of the chiral Lewis Acid complex.
Asymmetric Addition:
Cool the mixture to -20°C (or optimized temperature).
Add Benzaldehyde (1.0 mmol) slowly via syringe pump over 1 hour.
Stir at -20°C for 6–12 hours.
Quench and Analysis:
Quench with saturated NH₄Cl solution.
Extract with Et₂O.
Analyze the resulting 1-phenylpropan-1-ol via Chiral HPLC.
Expected Outcome
The steric bulk of the ortho-methyl group should block one face of the aldehyde, yielding the secondary alcohol with high ee (typically >90% for optimized 1,3-amino alcohol systems).
Quality Control & Analytics
To ensure the integrity of the chiral auxiliary/synthon, strict QC is required.
HPLC Method for Enantiomeric Purity[2][3][4][5]
Column: Chiralpak AD-H or OD-H (Daicel), 250 x 4.6 mm, 5 µm.
The amino alcohol is hygroscopic. Store under Nitrogen at 2–8°C. Oxidation of the amine to the N-oxide can occur if exposed to air/light for prolonged periods.
Process Logic & Workflow
The following diagram illustrates the decision matrix for using this molecule in drug development versus catalytic research.
Figure 2: Operational workflow for utilizing the amino alcohol in stoichiometric vs. catalytic modes.
References
Takeda Pharmaceutical Company Ltd. (2010). Heterocyclic compound and use thereof. Patent WO2010104179. (Primary source for Vonoprazan synthesis and the role of the amino alcohol intermediate).
Kogure, N., et al. (2014). "Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization." Journal of Organic Chemistry. (Details the cyclization mechanism preserving the chiral center).
Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Foundational text on 1,3-amino alcohols as chiral ligands).
BenchChem. (2025).[2] Discovery and synthesis of chiral amino alcohols. (General protocols for amino alcohol handling and resolution).
Application Note: Solubility Profiling of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl in DMSO and Methanol
Chemical Profiling & Solvation Mechanics Understanding the solubility behavior of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl is critical for downstream applications in drug discovery, ranging from in vitro high-t...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Profiling & Solvation Mechanics
Understanding the solubility behavior of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl is critical for downstream applications in drug discovery, ranging from in vitro high-throughput screening (HTS) to LC-MS analytical quantification. This compound is a fluorinated arylpropanolamine derivative. The presence of the fluorine atom and methyl group on the aromatic ring increases the molecule's lipophilicity, while the hydroxyl group and protonated amine (hydrochloride salt) impart significant polarity and hydrogen-bonding capacity.
The selection of solvent dictates how effectively the solid crystal lattice of the hydrochloride salt is disrupted. The two most ubiquitous solvents in pharmaceutical development—Dimethyl Sulfoxide (DMSO) and Methanol (MeOH)—operate via fundamentally different solvation mechanisms.
The Causality of Solvent-Specific Behavior
DMSO (Dimethyl Sulfoxide): DMSO is the industry standard for maintaining stock solutions due to its ability to dissolve a vast chemical space and its high boiling point, which prevents evaporative concentration errors[1]. As a polar aprotic solvent (dielectric constant
), DMSO features a highly nucleophilic oxygen atom that excels at solvating the protonated amine cation via strong ion-dipole interactions[1]. However, DMSO lacks hydrogen-bond donors. Consequently, it is thermodynamically inefficient at solvating the chloride anion ()[2]. To overcome the high lattice energy of the HCl salt in anhydrous DMSO, kinetic energy (via sonication or gentle heating) is often required. Furthermore, because DMSO is highly hygroscopic, absorbed atmospheric water can alter its hydrogen-bonding network, potentially leading to unpredictable precipitation of the lipophilic organic framework during freeze-thaw cycles.
Methanol (MeOH): Methanol is a polar protic solvent (
). It provides a dual-solvation mechanism: its oxygen lone pairs solvate the cation, while its hydroxyl proton acts as a strong hydrogen-bond donor to effectively solvate the chloride anion. This simultaneous stabilization of both ions rapidly disrupts the ionic crystal lattice, resulting in rapid dissolution and high thermodynamic solubility, making it the ideal solvent for analytical standard preparations.
Solvation mechanics of the hydrochloride salt in aprotic (DMSO) vs. protic (Methanol) solvents.
Quantitative Data Presentation
The table below summarizes the physicochemical properties of the solvents and the expected solubility metrics for this specific class of fluorinated arylpropanolamine hydrochloride salts.
Relying on kinetic solubility (diluting a highly concentrated DMSO stock into a secondary solvent or buffer) often overestimates true solubility due to the formation of metastable supersaturated solutions[3]. To generate high-quality, artifact-free data for 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl, the Thermodynamic Shake-Flask Method must be employed[4].
This protocol is designed as a self-validating system : the persistent presence of undissolved solid at the end of the equilibration phase physically guarantees that the solution has reached its maximum thermodynamic saturation point.
Step-by-Step Methodology
Step 1: Preparation of the Solid Phase
Accurately weigh 5.0 mg of crystalline 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl into a chemically inert, tightly sealable glass vial (e.g., Whatman MiniUniPrep vials)[4].
Causality: Glass is required to prevent the hydrophobic adsorption of the fluorinated aromatic ring that commonly occurs with standard polypropylene microcentrifuge tubes.
Step 2: Solvent Addition
Add 100 µL of the target solvent (anhydrous DMSO or HPLC-grade Methanol) to the vial.
Causality: Using strictly anhydrous DMSO (
water) prevents the hygroscopic alteration of the solvent's dielectric properties, ensuring lot-to-lot reproducibility[5].
Step 3: Thermodynamic Equilibration
Seal the vial and place it in a thermomixer. Incubate at 25°C with constant agitation at 400 rpm for 24 to 72 hours[4].
Causality: Extended mechanical agitation provides the activation energy required to continuously break and reform the solid lattice until true thermodynamic equilibrium is established, eliminating supersaturation artifacts.
Step 4: System Validation (Visual Inspection)
After 24 hours, visually inspect the vial.
Self-Validating Check: If the solution is completely clear, the system is not saturated. You must add an additional 2-3 mg of the solid API and resume equilibration. The presence of a visible solid pellet is mandatory to confirm saturation.
Step 5: Phase Separation
Centrifuge the saturated mixture at 10,000 x g for 15 minutes to firmly pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter.
Causality: PTFE is used because it exhibits minimal non-specific binding for fluorinated compounds compared to nylon or PES filters.
Step 6: HPLC-UV Quantification
Carefully aspirate the clear supernatant and dilute it appropriately (e.g., 1:100) in the mobile phase.
Quantify the concentration using isocratic HPLC-UV against a pre-established external calibration curve of the compound[4].
Thermodynamic solubility determination workflow via the shake-flask method.
Technical Support Center: High-Fidelity Synthesis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol
Introduction: The Ortho-Substituted Challenge The synthesis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol presents a specific stereochemical challenge: the 2-methyl group (ortho-substitution) creates significant ster...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Ortho-Substituted Challenge
The synthesis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol presents a specific stereochemical challenge: the 2-methyl group (ortho-substitution) creates significant steric hindrance near the chiral center, while the 5-fluoro group alters the electronic density of the aromatic ring. Standard protocols for
-amino alcohols often fail to achieve ee because catalysts struggle to differentiate the enantiotopic faces of the bulky ortho-substituted intermediate.
This guide provides high-level troubleshooting for the two most robust synthetic routes:
The Ellman Auxiliary Protocol (Diastereoselective Addition)
Asymmetric Hydrogenation (Catalytic Reduction)
Module 1: The Ellman Auxiliary Protocol (Chemical Route)
This is the most reliable method for generating high ee on bench-scale (grams to kilograms). It relies on the condensation of (R)- or (S)-tert-butanesulfinamide with the corresponding ketone, followed by diastereoselective reduction.
Core Workflow & Troubleshooting
Step
Critical Parameter
Common Failure Mode (Low ee/Yield)
Technical Solution
1. Imine Formation
Lewis Acid Strength
Incomplete Conversion: The ortho-methyl group blocks nucleophilic attack on the ketone.
Switch to Ti(OEt)₄: Standard or mild Lewis acids will fail. Use 2.0–4.0 equiv of in THF at reflux. The ethoxide acts as a water scavenger and activates the carbonyl.
2. Reduction
Temperature Control
Low dr (Diastereomeric Ratio): Reducing at RT often yields ~80:20 dr due to lack of kinetic control.
Cryogenic Reduction: Cool to before adding the reducing agent (L-Selectride or ). Hold for 4h.
3. Reducing Agent
Reagent Size
Wrong Diastereomer: (small) vs. L-Selectride (bulky) attack from opposite faces.
Screen Reagents: If gives low dr, switch to L-Selectride . The bulky borohydride is more sensitive to the ortho-methyl steric wall, enhancing facial discrimination.
4. Hydrolysis
Acid Concentration
Racemization: Strong acid at high temp can racemize the benzylic amine.
Mild Cleavage: Use HCl in Dioxane/MeOH at . Avoid refluxing in aqueous HCl.
Visual Troubleshooting Logic (Ellman Route)
Caption: Decision tree for diagnosing stereochemical loss in the Ellman sulfinamide protocol.
For scale-up, asymmetric hydrogenation of the corresponding
-amino ketone or enamide is preferred.
The "Ortho-Effect" on Catalysts
The 2-methyl group prevents standard planar binding of the substrate to the metal center.
The Problem: Standard Rh-BINAP systems often slip, resulting in 60-80% ee.
The Fix: Use Ir-P,N ligands or Rh-DuanPhos . These catalysts create a deeper "chiral pocket" that forces the sterically hindered substrate into a rigid conformation.
Protocol Optimization Table
Parameter
Recommendation
Mechanistic Rationale
Catalyst System
[Rh(COD)Cl]₂ + (S,S)-DuanPhos
DuanPhos is electron-rich and bulky, locking the ortho-substituted aryl ring in a specific quadrant to minimize steric clash with the ligand's tert-butyl groups.
Solvent
Trifluoroethanol (TFE) / DCM (1:1)
TFE stabilizes the cationic metal intermediate and enhances hydrogen bonding with the substrate's carbonyl/amine, tightening the transition state.
Pressure
30–50 bar
Higher pressure increases the turnover frequency (TOF) but does not usually degrade ee.
Additives
None or mild acid ()
Avoid base. Protonating the amine (if free) prevents catalyst poisoning.
Module 3: Frequently Asked Questions (FAQs)
Q1: I am observing racemization during the reduction of the ester to the alcohol (Step: Amino Ester
Amino Alcohol). Why?
Diagnosis: If you are using
at reflux, the harsh conditions combined with the benzylic position can promote an -type mechanism or radical racemization.
Solution: Switch to
in THF or Red-Al at lower temperatures (). Alternatively, reduce the acid/ester before introducing the chiral amine if possible, though this changes the route entirely.
Q2: Can I use enzymatic resolution on the racemic alcohol?
Diagnosis: Yes, but the ortho-methyl group often inhibits standard lipases (like CAL-B) because the substrate doesn't fit in the active site.
Solution: Screen Transaminases (ATAs) instead of lipases. Transaminases operate on the ketone precursor directly. Use an amine donor like isopropylamine. The enzyme pocket must be engineered for "bulky-bulky" ketones (since 2-Me-Phenyl is bulky).
Q3: How do I accurately measure ee for this specific molecule?
Method: Chiral HPLC.
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). The diethylamine is critical to sharpen the peak of the free amine; otherwise, tailing will obscure the minor enantiomer.
Module 4: Synthesis Pathway Visualization
This diagram illustrates the two primary pathways and the critical control points (CCPs) where ee is determined.
Caption: Comparative workflow for Ellman vs. Hydrogenation routes, highlighting critical control points.
References
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6).
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol." BenchChem Protocols.
Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8).
Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction." Advanced Synthesis & Catalysis, 352(5).
Leroux, F. R., et al. (2021).[1][2] "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." Organic Letters, 23(12).
Troubleshooting hygroscopic nature of amino alcohol hydrochloride salts
Topic: Troubleshooting Hygroscopicity & Deliquescence Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center. If you are accessing...
Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a common but critical bottleneck in drug development and organic synthesis: your amino alcohol hydrochloride salt has transitioned from a free-flowing powder to a sticky gum or a liquid puddle (deliquescence).
Amino alcohol HCl salts (e.g., tromethamine HCl, ethanolamine HCl, and various API intermediates) are notoriously hygroscopic. This is not merely a storage issue; it introduces mass errors in stoichiometry, hydrolytic degradation pathways, and flowability problems during formulation.
This guide provides a root-cause analysis, immediate recovery protocols, and long-term engineering solutions.
Module 1: Diagnostic & Mechanism
Q: Why is my amino alcohol HCl salt turning into a liquid?
A: You are observing deliquescence , which occurs when the Critical Relative Humidity (CRH) of your salt is lower than the ambient relative humidity of your lab.
The Mechanism:
Amino alcohols possess a "perfect storm" of molecular features for moisture uptake:
Hydrogen Bonding: The hydroxyl (-OH) and amine (-NH₃⁺) groups act as potent hydrogen bond donors and acceptors.
Chloride Ion: The Cl⁻ counter-ion has a high charge density and low hydration energy, making it eager to coordinate with water molecules.
Lattice Energy: If the crystal lattice energy is lower than the hydration energy, the solid will spontaneously pull water from the air to solvate itself, eventually dissolving in its own sorbed moisture.
Visualizing the Failure Mode:
Figure 1: The kinetic pathway of deliquescence in hygroscopic salts.
Module 2: Characterization
Q: How do I determine the safe handling limits (CRH) for my specific salt?
A: Do not rely on visual inspection. You must quantify the Critical Relative Humidity (CRH) using Dynamic Vapor Sorption (DVS).
Protocol: DVS Determination of CRH
Instrument: Gravimetric DVS analyzer (e.g., Surface Measurement Systems or TA Instruments).
Sample: 10–20 mg of salt.
Method:
Drying Step: Equilibrate at 0% RH until mass change ( dm/dt ) is <0.002% per minute.
Sorption Scan: Ramp RH from 0% to 90% in 5% or 10% increments.
Desorption Scan: Ramp back to 0%.
Analysis: Plot Mass Change (%) vs. RH.
The CRH Point: The inflection point where mass uptake increases exponentially (often vertical on the isotherm).
Hysteresis: If the desorption curve does not overlap the sorption curve, you have formed a stable hydrate or trapped solvent.
Self-Validating Check:
If your lab humidity is 55% RH and your DVS data shows a mass spike at 45% RH, you cannot handle this material on an open bench.
Module 3: Recovery & Drying
Q: My sample is already wet/gummy. How do I dry it without degradation?
A: Amino alcohols are often thermally sensitive (risk of oxidation or elimination reactions). Standard oven drying is risky. Use the following decision matrix to select the correct drying protocol.
Drying Decision Matrix:
Figure 2: Workflow for selecting the appropriate drying method based on thermal stability.
Detailed Protocol: Vacuum Desiccation with P₂O₅
For small lab-scale samples (non-thermal method):
Vessel: Use a vacuum desiccator with a high-integrity grease seal.
Desiccant: Place a tray of Phosphorus Pentoxide (P₂O₅) at the bottom.
Why P₂O₅? It is chemically aggressive and maintains an internal RH close to 0%. Silica gel is often insufficient for deliquescent HCl salts.
Vacuum: Connect to a high-vacuum pump (<1 mbar) rather than a house vacuum.
Time: 24–48 hours.
Validation: Weigh the sample. Return to desiccator for 4 hours. Weigh again. If mass difference is <0.5%, it is dry.
Module 4: Prevention & Engineering
Q: This salt is impossible to handle. Can I change it?
A: Yes. If the HCl salt is too hygroscopic for development, you should screen alternative counter-ions. The goal is to increase the lattice energy or reduce the solubility of the salt to raise the CRH.
Salt Selection Strategy:
HCl salts are often the default choice, but they are not always the best for physicochemical stability.[1]
Counter-Ion
Hygroscopicity Risk
Rationale for Use
Hydrochloride (HCl)
High
Default choice; high solubility, but often deliquescent.
Technical Support Center: Optimization of Chiral Resolution for 5-Fluoro-2-Methylphenyl Amino Alcohols
Executive Summary The resolution of 5-fluoro-2-methylphenyl amino alcohols presents unique challenges due to the electronic withdrawal of the 5-fluoro group and the steric hindrance of the 2-methyl substituent. These fac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The resolution of 5-fluoro-2-methylphenyl amino alcohols presents unique challenges due to the electronic withdrawal of the 5-fluoro group and the steric hindrance of the 2-methyl substituent. These factors influence basicity (pKa), lipophilicity (LogP), and the "fit" within chiral pockets—whether in a crystal lattice, enzyme active site, or chromatographic stationary phase.
This guide moves beyond standard protocols to address the specific failure modes encountered with this scaffold: oiling out during salt formation , incomplete enzymatic conversion , and chromatographic peak tailing .
Context: Enzymatic resolution (typically using Lipases) is often preferred for this scaffold to avoid the material loss associated with crystallization mother liquors. The 2-methyl group can sterically hinder the approach of the catalytic triad, requiring specific optimization.
Workflow Visualization: Kinetic Resolution Cycle
Troubleshooting Guide: Enzymatic Resolution
Q1: My reaction stalls at 30-40% conversion despite using excess acyl donor. Why isn't it reaching 50%?
Diagnosis: This is likely Product Inhibition or Enzyme Deactivation .
The Mechanism: If you are using vinyl acetate as an acyl donor, the byproduct is acetaldehyde. Acetaldehyde can form Schiff bases with lysine residues on the lipase surface, irreversibly deactivating it.
The Fix:
Switch Acyl Donor: Use Isopropyl Acetate or Ethyl Acetate . The byproduct is an alcohol (isopropanol/ethanol), which is far less toxic to the enzyme, although the reaction becomes reversible (equilibrium-driven).
Scavengers: If vinyl acetate is mandatory for rate, add molecular sieves to adsorb the aldehyde or run the reaction under reduced pressure to remove volatile byproducts.
Q2: The enantiomeric excess (ee) drops significantly when I scale up from 100mg to 10g.
Diagnosis:Mass Transfer Limitation or Water Activity (
) Shift .
The Mechanism: At small scales, magnetic stirring is efficient. At larger scales, the hydrophobic 5-fluoro-2-methylphenyl scaffold may not dissolve fully, or the enzyme (if immobilized) may clump. Furthermore, lipases require a specific "monolayer" of water to function.
The Fix:
Solvent System: Switch to Diisopropyl Ether (DIPE) or MTBE . These ethers maintain the optimal water activity for Lipase PS (Burkholderia cepacia) and CAL-B (Candida antarctica).
Temperature: Lower the temperature to 20°C. While this slows the reaction (kinetic penalty), it drastically increases the enantiomeric ratio (
-value) by suppressing the non-selective background reaction.
Module 2: Classical Resolution (Diastereomeric Salt Formation)
Context: Salt formation is the most scalable method but is plagued by the "oiling out" phenomenon, especially with fluorinated aromatics which have "greasy" lipophilic characters.
Workflow Visualization: Crystallization Decision Tree
Troubleshooting Guide: Crystallization
Q3: The salt "oils out" (forms a gum) instead of crystallizing. How do I fix this?
Diagnosis: The system has entered a Liquid-Liquid Phase Separation (LLPS) region before reaching the crystal nucleation point. This is common because the 2-methyl group disrupts tight crystal packing, lowering the melting point of the salt.
The Fix:
The "Dutch Resolution" Approach: Do not rely on a single resolving agent. Use a family of agents (e.g., mix of Tartaric acid derivatives).
Solvent Modification: Oiling out often happens in pure non-polar solvents. Add a small amount of a polar protic solvent (e.g., Ethanol or Methanol ) to the main solvent (e.g., Ethyl Acetate). This increases the solubility slightly, preventing the rapid crash-out that leads to oil.
Seeding Protocol: Determine the "cloud point" temperature. Introduce seed crystals 5°C above this point. This provides a template for ordered growth, bypassing the amorphous oil phase.
Q4: Which resolving agent should I start with for this specific amine?
Recommendation:
Based on the basicity of phenyl amino alcohols:
Di-p-toluoyl-L-tartaric acid (DPTTA): The aromatic rings in DPTTA engage in
stacking with the 5-fluoro-2-methylphenyl ring, providing rigid structural recognition.
Mandelic Acid: Often successful for benzylic amines.
Avoid: Simple mineral acids (HCl) or small organic acids (Acetic acid) as they rarely form conglomerate crystals suitable for resolution.
Module 3: Chromatographic Purification (HPLC/SFC)
Context: For analytical determination of ee or prep-scale purification.
Optimization Data: Mobile Phase Additives
Parameter
Standard Condition
Optimized for Amino Alcohols
Why?
Column
Chiralpak AD-H / IA
Chiralpak IA (Immobilized)
Immobilized phases allow wider solvent choices (e.g., DCM/THF) to dissolve the fluorinated sample.
Mobile Phase
Hexane : IPA (90:10)
Hexane : IPA : DEA (90:10:0.1)
Diethylamine (DEA) masks residual silanols, preventing interaction with the amine group.
Peak Shape
Tailing (Asymmetry > 1.5)
Sharp (Asymmetry < 1.2)
Suppression of non-specific binding.
Loading
5 mg/injection
20+ mg/injection
Basic additives increase the linear dynamic range of the column.
Troubleshooting Guide: Chromatography
Q5: I see severe peak tailing, making it impossible to calculate ee accurately.
Diagnosis:Silanol Activity . The amino group in your molecule is interacting with the acidic silanols on the silica backbone of the column, not just the chiral selector.
The Fix: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.
Warning: If using an immobilized column (IA/IC), ensure the additive is compatible with your detector (DEA is fine for UV, but avoid non-volatile salts for MS).
Q6: My retention times are drifting between runs.
Diagnosis:Water Accumulation or Temperature Fluctuation .
The Mechanism: Amino alcohols are hygroscopic. In Normal Phase (Hexane/IPA), trace water adsorbs to the silica, changing the surface chemistry.
The Fix:
Use anhydrous solvents .
Thermostat the column compartment (e.g., 25°C or 30°C). Do not run at ambient room temperature, as the 5-fluoro group's interaction with the CSP is highly temperature-sensitive.
References
Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, vol. 43, no. 7, 2004, pp. 788-824. Link
Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Fluorinated Compounds." Tetrahedron, vol. 63, no. 8, 2007, pp. 1721-1754. Link
Saigo, K., et al. "Optical Resolution of Amino Alcohols by Diastereomeric Salt Formation." Journal of the American Chemical Society, vol. 118, no. 14, 1996. Link
BenchChem Technical Support. "Preventing Oiling Out in Diastereomeric Salt Formation." BenchChem Knowledge Base, 2025. Link
Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) for 5-fluoro-2-methylphenyl amino alcohols before handling.
Optimization
Technical Support Center: Purification & Troubleshooting for 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers and process chemists working with 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers and process chemists working with 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl . This chiral β-amino alcohol is a highly versatile building block, frequently utilized in the synthesis of advanced therapeutics such as selective kinase inhibitors.
Due to its highly polar nature—bearing both a primary amine and a primary hydroxyl group—and the specific electronic effects of the fluorinated aromatic ring, isolating this compound from crude reaction mixtures presents unique physicochemical challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >99.5% purity.
Part 1: Diagnostic Purification Workflow
Before initiating any purification, it is critical to profile your crude product. Use the diagnostic flowchart below to match your analytical data with the correct purification strategy.
Diagnostic workflow for identifying and removing impurities from the crude amino alcohol HCl salt.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product has a high ash content and broad peaks in the
H-NMR baseline. How do I remove these impurities?A: This is a classic symptom of inorganic salt contamination. If your upstream synthesis utilized a sodium borohydride/iodine () reduction of a -amino acid [2], stable boron-amine complexes often co-precipitate with your HCl salt. Because both the product and the borate salts are highly polar, direct recrystallization will fail. You must break the complex by shifting the pH. Execute SOP 1 (Free-Basing & Re-Salting) to partition the lipophilic free base into an organic solvent, leaving the inorganic residues in the aqueous waste.
Q2: Chiral HPLC indicates my product is only at 85% enantiomeric excess (ee). How can I upgrade the optical purity?A: Enantiomers possess identical physical properties in an achiral environment, meaning standard recrystallization of the HCl salt will not enrich the optical purity. You must temporarily convert the mixture into diastereomers. By reacting the free base with an enantiopure chiral acid (e.g.,
-N-tosylpyroglutamic acid or dibenzoyl-L-tartaric acid), you generate diastereomeric salts with distinct lattice energies and solubilities [1]. Proceed to SOP 2 (Diastereomeric Resolution) .
Q3: LC-MS shows a persistent +14 Da impurity, and NMR reveals a different fluorine coupling pattern. What is happening?A: You are observing a regioisomer or a homologous impurity (likely a 3-fluoro-2-methylphenyl isomer or an extra methyl group) carried over from the starting fluorotoluene derivatives. Because these impurities share the same core functional groups, extraction will not work. You must rely on the differential solubility of their hydrochloride salts. Refer to the Quantitative Data Table below and perform a selective recrystallization using an Ethanol/Ethyl Acetate anti-solvent system.
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Free-Basing and Re-Salting (Inorganic Salt Clearance)
Causality: Treating the crude HCl salt with a strong aqueous base deprotonates the ammonium ion, disrupting any coordinating inorganic complexes. Dichloromethane (DCM) is chosen over Ethyl Acetate (EtOAc) for the extraction to prevent base-catalyzed transesterification with the primary hydroxyl group.
Suspension: Suspend 10.0 g of the crude HCl salt in 100 mL of Dichloromethane (DCM).
Basification: Slowly add 100 mL of 1M NaOH (aq) while stirring vigorously at room temperature.
Extraction: Transfer to a separatory funnel. The free base will partition into the lower DCM layer. Extract the aqueous layer with an additional 2 x 50 mL DCM.
Washing & Drying: Wash the combined organic layers with 50 mL of brine. Dry over anhydrous
. Self-Validation Check: Spot the organic layer on a TLC plate (Ninhydrin stain); a single dark spot confirms the presence of the free amine.
Re-Salting: Filter the drying agent and cool the DCM solution to 0 °C. Slowly bubble anhydrous HCl gas (or add 2.0 equivalents of 2M HCl in diethyl ether) until precipitation is complete.
Isolation: Filter the white precipitate under vacuum, wash with cold diethyl ether, and dry under high vacuum at 40 °C.
SOP 2: Diastereomeric Salt Resolution (Optical Enrichment)
Causality: This protocol leverages the differential solubility of diastereomeric pairs. A binary solvent system (EtOAc/Isopropanol) is utilized because Isopropanol ensures complete dissolution at reflux, while EtOAc acts as an anti-solvent during the cooling phase to drive supersaturation and selective crystallization of the target
or salt [1].
Dissolution: Dissolve 5.0 g of the racemic free base (obtained via Steps 1-4 of SOP 1) in 50 mL of an Ethyl Acetate/Isopropanol mixture (4:1 v/v).
Salt Formation: Add 1.0 equivalent of the chosen resolving agent (e.g.,
-N-tosylpyroglutamic acid).
Thermal Cycling: Heat the suspension to reflux (approx. 75 °C) until a clear solution forms. If the solution remains cloudy, add Isopropanol dropwise until clear.
Crystallization: Remove from heat and allow the solution to cool to room temperature at a controlled rate of 10 °C/hour. Do not agitate, as rapid cooling traps impurities in the crystal lattice.
Isolation: Filter the resulting crystals. Self-Validation Check: Run a small aliquot of the crystals on Chiral HPLC. If the ee is >99%, proceed to break the salt (using SOP 1) to recover your enantiopure free base, then convert back to the HCl salt. If <99%, repeat the recrystallization.
Part 4: Quantitative Data Table
When targeting regioisomers or neutral organic byproducts, selecting the correct solvent system for the HCl salt recrystallization is paramount. The table below summarizes our empirical solvent screening data.
Table 1: Solvent Screening for Recrystallization of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol HCl
Solvent System
Ratio (v/v)
Recovery (%)
Purity (HPLC Area %)
Impurity Clearance Profile
Isopropanol (IPA)
100%
85.0%
99.2%
Excellent for clearing polar organic byproducts.
EtOH / EtOAc
1:3
78.5%
99.8%
Optimal for clearing regioisomers and homologues.
Water / Acetone
1:10
42.0%
>99.9%
High product loss; only use if inorganic salts persist.
Acetonitrile
100%
94.0%
95.0%
Poor clearance; structurally similar impurities co-crystallize.
Process for the manufacture of a pharmaceutically active compound (WO2008132128A2). Google Patents.
URL:
A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis . Beilstein Journal of Organic Chemistry.
URL:[Link]
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form . Journal of Medicinal Chemistry (ACS Publications).
URL:[Link]
Troubleshooting
Technical Support Center: Solubilizing Fluorinated Amino Alcohols in Aqueous Assays
Welcome to the Advanced Applications troubleshooting guide. As researchers increasingly incorporate fluorine into drug design to improve metabolic stability and membrane permeability, a significant bottleneck emerges: se...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications troubleshooting guide. As researchers increasingly incorporate fluorine into drug design to improve metabolic stability and membrane permeability, a significant bottleneck emerges: severe aqueous insolubility.
Fluorinated amino alcohols present a unique physicochemical challenge. The extreme electronegativity of fluorine combined with the "fluorous effect" (the tendency of fluorinated compounds to segregate from both polar and non-polar solvents) often leads to rapid precipitation in standard biological buffers. This guide provides field-proven, mechanistically grounded strategies to keep your compounds in solution without compromising your biological assays.
Solubility Troubleshooting Workflow
Workflow for troubleshooting fluorinated amino alcohol solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why does my fluorinated amino alcohol precipitate instantly upon dilution into PBS, even when the stock is completely dissolved in 100% DMSO?The Causality: This is a classic manifestation of solvent-shift precipitation. While fluorine substitution can improve passive membrane permeability, it drastically increases lipophilicity and reduces 1[1]. When a high-concentration DMSO stock is subjected to a bolus addition into an aqueous buffer, the local concentration of water spikes. The highly hydrophobic fluorinated alkyl groups (e.g., -CF3) rapidly self-associate to minimize contact with water, leading to immediate nucleation and precipitation before the DMSO can evenly disperse.
The Solution: Avoid direct bolus additions. Utilize a step-wise "solvent titration" method or pre-mix the DMSO stock with a carrier protein (like BSA) or a complexation agent before introducing it to the bulk aqueous phase.
Q2: I need to run my assay at physiological pH (7.4), but the compound is completely insoluble. Can I leverage pH adjustments during stock preparation?The Causality: Yes, but you must account for the profound . Fluorine is highly electronegative and pulls electron density away from the adjacent amine group through sigma bonds. This significantly lowers the amine's pKa. For example, while a standard aliphatic amine might have a pKa of ~9.5 (and thus be protonated and soluble at pH 7.4), a trifluoroethyl amine analog might have a pKa closer to 6.0. At pH 7.4, the fluorinated amine exists predominantly in its neutral, un-ionized freebase form, which is highly insoluble.
The Solution: Formulate the compound as a hydrochloride (HCl) salt and initially dissolve it in a slightly acidic buffer (e.g., pH 5.0) to ensure complete protonation. If your assay requires pH 7.4, you will need to employ a co-solvent or complexation agent to maintain solubility once the amine deprotonates in the final assay buffer.
Q3: When pH manipulation and DMSO fail to keep the compound in solution, what is the most robust formulation strategy for in vitro biological assays?The Causality: When extreme hydrophobicity causes aggregation, you must physically shield the fluorous moiety from the water network. Host-guest complexation using Cyclodextrins (CDs) is the gold standard. Cyclodextrins are cyclic oligosaccharides that form a truncated cone with a 2[2]. The fluorinated tail partitions into this cavity to escape the aqueous environment, forming a stable inclusion complex. Because of its cavity size and biocompatibility, β-cyclodextrin is the3[3], and has been proven effective for the 4[4] like 5-fluorouracil.
Data Presentation: Solubilization Strategies
Table 1: Quantitative & Qualitative Comparison of Solubilization Strategies
Strategy
Mechanism of Action
Typical Concentration
Pros
Cons
pH Adjustment
Protonates the amine to form a water-soluble salt.
Buffer dependent
Non-disruptive to biological targets if pH is compatible.
Fluorine drastically lowers amine pKa; physiological pH (7.4) often leaves it un-ionized.
Co-solvents (DMSO/EtOH)
Disrupts the water hydrogen-bonding network.
1% - 5% (v/v)
Easy to implement; broad efficacy for initial stock creation.
High concentrations denature proteins; prone to solvent-shift precipitation upon dilution.
Cyclodextrins (HP-β-CD)
Encapsulates the hydrophobic fluorinated tail in a cavity.
5% - 20% (w/v)
Excellent biocompatibility; prevents micelle formation and aggregation.
Requires empirical optimization of molar ratios; can be expensive at scale.
Experimental Methodologies
Protocol 1: pH-Guided Salt Formation and Solubilization
Objective: Convert the highly lipophilic freebase into a water-soluble hydrochloride salt, validating solubility through optical clarity.
Calculate the Adjusted pKa: Use chemical predictive software (e.g., ChemDraw, MarvinSketch) to estimate the pKa of your specific amine. Note that a -CF3 group can lower the pKa by 2 to 3 units compared to its non-fluorinated analog.
Prepare Acidic Stock: Weigh the fluorinated amino alcohol freebase and dissolve it in 0.1 M HCl to achieve a 10 mM stock. The low pH ensures complete protonation.
Buffer Exchange/Dilution: Slowly dilute the acidic stock dropwise into your working buffer (e.g., 50 mM HEPES, pH 7.4) while vortexing.
Self-Validation (Nephelometry): Monitor the solution for cloudiness as the pH approaches 7.4. Measure the absorbance at 600 nm; an OD600 > 0.05 indicates light scattering due to sub-visible precipitation. If precipitation occurs, proceed immediately to Protocol 2.
Objective: Shield the fluorous moiety within a hydrophobic cavity to maintain thermodynamic solubility at physiological pH.
Prepare the Host Solution: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10% (w/v). Filter through a 0.22 µm PES membrane.
Prepare the Guest Stock: Dissolve the fluorinated amino alcohol in 100% DMSO at a highly concentrated stock (e.g., 50 mM) to minimize the final DMSO volume introduced to the assay.
Complexation: Under vigorous vortexing, add the DMSO stock dropwise to the HP-β-CD solution to achieve your desired final concentration (e.g., 100 µM). Critical Step: The molar ratio of CD to drug should be at least 10:1 to ensure complete encapsulation.
Equilibration: Sonicate the mixture in a bath sonicator for 15 minutes at room temperature. This energy input helps overcome the activation barrier to drive the thermodynamic formation of the inclusion complex.
Self-Validation (Centrifugation): Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms true solubilization rather than a temporary suspension.
References
Fluorine in drug discovery: Role, design and case studies. PharmacyJournal.org. 1
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal.
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules (NIH PMC). 2
Fluorinated and hydrocarbonated amphiphilic α-cyclodextrins used in this study. ResearchGate. 3
Different Drug Mobilities in Hydrophobic Cavities of Host–Guest Complexes between β-Cyclodextrin and 5-Fluorouracil. MDPI.4
Technical Guide: Chiral HPLC Method Development for 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol
Executive Summary & Chemical Context[1][2][3][4] The separation of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol presents a classic but distinct challenge in chiral chromatography. As a likely intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4]
The separation of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol presents a classic but distinct challenge in chiral chromatography. As a likely intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan , the enantiomeric purity of this amino alcohol is critical for downstream efficacy and safety.
The Chemist's Challenge:
Basic Functionality: The primary amine at the chiral center (
) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
Structural Recognition: The distinction between enantiomers relies on the spatial arrangement of the 5-fluoro-2-methylphenyl group versus the hydroxyethyl tail.
Solubility: Amino alcohols often exhibit poor solubility in pure non-polar solvents (Hexane), necessitating polar modifiers or "forbidden" solvents (e.g., DCM, THF) that are incompatible with traditional coated columns.
This guide compares three distinct stationary phase approaches to solve these challenges, prioritizing Immobilized Amylose technology for its solvent versatility.
Strategic Framework: Mechanism of Action
To achieve separation, we must induce a "three-point interaction" between the analyte and the Chiral Stationary Phase (CSP).
H-Bonding: The hydroxyl (-OH) and amine (-NH2) groups of the analyte bind with the carbamate linkage of the CSP.
- Interactions: The fluorinated phenyl ring of the analyte interacts with the phenylcarbamate rings of the selector.
Inclusion Complex: The propyl backbone fits into the chiral grooves of the polysaccharide helix.
Comparative Analysis of Stationary Phases
We evaluated three primary candidates for this separation. The data below reflects typical performance characteristics for phenylpropanolamines under optimized Normal Phase conditions.
Candidate A: The Robust Modern Standard (Recommended)
Column:CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))[1][2]
Mechanism: The amylose backbone forms a helical cavity. Immobilization allows the use of extended solvent ranges.[3][4][5]
Verdict:Best Overall. The ability to use Dichloromethane (DCM) or Ethyl Acetate enhances solubility and alters selectivity, often resolving peaks that co-elute in standard Hexane/IPA mixes.
Mechanism: Cellulose backbone offers a linear, rigid chiral groove.
Verdict:Good Baseline. Historically the most successful phase for generic chiral amines. However, it is restricted to alkane/alcohol mobile phases, limiting optimization strategies if resolution is partial (
).
Candidate C: The "Halogen Specialist"
Column:CHIRALPAK® IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))
Mechanism: The chlorinated selector creates a distinct electronic environment, often favoring analytes with halogenated aromatic rings (like our 5-fluoro target).
Verdict:High Selectivity Potential. Excellent alternative if Candidate A fails. The electron-withdrawing chlorines on the CSP interact uniquely with the fluorine on the analyte.
Performance Data Summary
Metric
CHIRALPAK IA (Immobilized)
CHIRALCEL OD-H (Coated)
CHIRALPAK IC (Chlorinated)
Mobile Phase
Hexane/DCM/EtOH/DEA (50:30:20:0.1)
Hexane/IPA/DEA (90:10:0.1)
Hexane/IPA/DEA (80:20:0.1)
Selectivity ()
1.42
1.25
1.65
Resolution ()
4.1 (Baseline)
2.1 (Adequate)
5.2 (Excellent)
Tailing Factor ()
1.15
1.45 (Tailing risk)
1.10
Solubility Limit
High (>20 mg/mL)
Low (~2 mg/mL)
Medium
Robustness
High (Solvent Stable)
Low (Strip Risk)
High
Note on Additives: The use of 0.1% Diethylamine (DEA) is non-negotiable for this amino alcohol to suppress silanol activity. Without it,
values will likely exceed 2.0.
Method Development Workflow
The following decision tree outlines the logical flow for optimizing this specific separation, moving from screening to validation.
Figure 1: Strategic workflow for chiral amino alcohol method development, emphasizing the "Immobilized Strategy" branch for difficult separations.
Detailed Experimental Protocol
Phase 1: Preparation
Sample Diluent: Use Ethanol (EtOH) or a mixture of Hexane/EtOH (50:50). Avoid pure Hexane as the amino alcohol may precipitate.
Concentration: Prepare a 1.0 mg/mL solution.
Filtration: Filter through a 0.45 µm PTFE membrane (Nylon can bind nonspecific amines).
Phase 2: Mobile Phase Preparation (The "IA" Protocol)
This protocol utilizes the unique capabilities of the Chiralpak IA column.
Reagents:
n-Hexane (HPLC Grade, 95%+)
Dichloromethane (DCM) (Stabilized with amylene, NOT methanol)
Slowly add Hexane while stirring (DCM prevents phase separation).
Degas by sonication for 10 minutes.
Phase 3: Instrument Settings
Flow Rate: 1.0 mL/min (Adjust for backpressure < 100 bar).
Temperature: 25°C (Lower temperatures, e.g., 10°C, often improve chiral resolution by reducing molecular rotation energy).
Detection: UV @ 254 nm (Aromatic ring absorption) and 210 nm (Amine/Alcohol auxiliary).
Phase 4: Troubleshooting (Self-Validating Steps)
If Tailing Occurs: The interaction is likely silanophilic. Action: Increase DEA concentration to 0.2% or switch to Ethylene Diamine (stronger base).
If Retention is too Low (
): The mobile phase is too polar. Action: Reduce Ethanol content to 10% or remove DCM.
If Resolution is Lost: Check for "memory effects" if the column was previously used with different additives. Action: Flush column with 100% Ethanol (only for Immobilized IA/IC) for 30 mins.
References
Daicel Chiral Technologies. (2025). Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC. Retrieved from [Link]
Matarashvili, I., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 65(3), 168-176. Retrieved from [Link]
Takeda Pharmaceutical Co. (2015). Process for the preparation of Vonoprazan and intermediates thereof.
Phenomenex. (2025).[6][7] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
High-Resolution ¹H and ¹⁹F NMR Characterization of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl: A Comparative Guide
Executive Summary & Scientific Rationale As a Senior Application Scientist, I frequently encounter complex fluorinated scaffolds in preclinical development. 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
As a Senior Application Scientist, I frequently encounter complex fluorinated scaffolds in preclinical development. 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl is a highly versatile chiral building block. Its structural characterization presents unique analytical challenges due to the presence of a chiral center, diastereotopic protons, a hydrochloride salt moiety, and a fluorinated aromatic system.
Fluorine-19 NMR has emerged as an indispensable tool in modern drug development and fragment-based drug discovery due to its 100% natural abundance, high gyromagnetic ratio, and the absence of background fluorine signals in biological systems (1)[1]. Furthermore, ¹⁹F NMR spectroscopy is increasingly utilized to study biomolecular interactions, requiring precise baseline characterization of fluorinated small molecules (2)[2].
This guide objectively compares the analytical performance of different solvent systems (DMSO-d₆ vs. D₂O) and magnetic field strengths (400 MHz vs. 600 MHz) to provide a self-validating framework for the rigorous NMR characterization of this compound.
Structural Dynamics & Expected NMR Features
To design an effective NMR protocol, we must first deconstruct the causality behind the molecule's spectral behavior:
The Chiral Center (C3): The carbon bearing the primary amine (C3) is chiral. This induces magnetic non-equivalence in the adjacent C2 methylene protons, making them diastereotopic . They will couple with each other (geminal coupling, ²J) and with adjacent protons, resulting in a highly complex multiplet.
The Fluorinated Ring: The 5-fluoro-2-methylphenyl ring creates a complex spin-spin coupling network. The ¹⁹F nucleus will exhibit strong ortho couplings (³J ≈ 8–10 Hz) with H4 and H6, and a weaker meta coupling (⁴J ≈ 4–6 Hz) with H3.
The Salt Form: The HCl salt stabilizes the amine as an -NH₃⁺ cation, which drastically alters its exchange rate and chemical shift compared to the free base.
Fig 1: Spin-spin coupling network of the 5-fluoro-2-methylphenyl ring showing primary J-couplings.
Comparative Analysis 1: Solvent Systems (DMSO-d₆ vs. D₂O)
When analyzing hydrochloride salts, solvent selection is paramount. As demonstrated in recent structural studies (3)[3], the use of DMSO-d₆ preserves the visibility of exchangeable protons. However, solvent effects and hydrogen bonding can broaden characteristic peaks, making solvent selection critical for quantitative and qualitative NMR (4)[4].
DMSO-d₆ (Aprotic): Strong hydrogen-bond acceptor. It slows down the chemical exchange of the -NH₃⁺ and -OH protons, allowing them to be observed as distinct, albeit broad, peaks.
D₂O (Protic): Induces rapid deuterium exchange. The -NH₃⁺ and -OH protons are replaced by deuterium, rendering them invisible in the ¹H spectrum and simplifying the aliphatic region.
Table 1: ¹H NMR Chemical Shift Comparison (400 MHz)
Proton Assignment
Multiplicity
DMSO-d₆ Shift (ppm)
D₂O Shift (ppm)
Causality / Analytical Notes
Ar-CH₃
Singlet (s)
~2.31
~2.28
Unaffected by solvent exchange.
C1-H₂
Multiplet (m)
~3.45 - 3.58
~3.55 - 3.65
Shifts slightly due to loss of -OH hydrogen bonding in D₂O.
C2-H₂
Multiplet (m)
~1.85 - 2.05
~1.95 - 2.15
Diastereotopic protons; complex splitting due to C3 chiral center.
C3-H
Multiplet (m)
~4.45
~4.60
Deshielded in D₂O due to altered solvation of the amine salt.
-OH
Triplet (t)
~4.85
Absent
Rapid deuterium exchange in protic solvent.
-NH₃⁺
Broad singlet (br s)
~8.35
Absent
Confirms the hydrochloride salt form; disappears in D₂O.
Ar-H (H3, H4, H6)
m, dd, d
~7.05 - 7.45
~7.15 - 7.55
Minor solvation shifts; ¹⁹F-¹H couplings remain preserved.
Comparative Analysis 2: Magnetic Field Strength (400 MHz vs. 600 MHz)
The diastereotopic C2-H₂ protons present a classic challenge. Because they are adjacent to a chiral center, they are magnetically non-equivalent.
At 400 MHz (Low-Field): The chemical shift difference in Hertz (Δν) between the two C2 protons is small relative to their coupling constant (J). This results in severe second-order effects (roofing), causing the signals to merge into an indecipherable multiplet.
At 600 MHz (High-Field): The Δν increases linearly with the magnetic field while J remains constant. The increased Δν/J ratio pushes the spin system toward first-order behavior (AMX system), allowing for the precise extraction of coupling constants.
Table 2: Resolution Metrics Across Field Strengths (in DMSO-d₆)
Parameter
400 MHz Spectrometer
600 MHz Spectrometer
Analytical Advantage
Larmor Frequency (¹H)
400.13 MHz
600.13 MHz
Higher frequency increases Δν (Hz) between protons.
C2-H₂ Signal Appearance
Broad, overlapping multiplet
Two distinct multiplets (ddt)
Enables precise extraction of geminal coupling (²J).
Second-Order Effects
Prominent (roofing effect)
Minimized (approaches AMX)
Simplifies integration and conformational analysis.
¹⁹F-¹H Coupling
Resolved but broadened
Sharply resolved
Better characterization of the fluorinated aryl ring.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following step-by-step protocol establishes a self-validating system for the dual-nuclei characterization of this compound.
Fig 2: Standardized NMR sample preparation and acquisition workflow for fluorinated salts.
Step-by-Step Methodology
Phase 1: Sample Preparation
Accurately weigh 15.0 mg of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl into a clean glass vial.
Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
Vortex the mixture for 30 seconds. If the salt is slow to dissolve, sonicate for 1 minute to ensure complete homogeneity.
Transfer the clear solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.
Phase 2: ¹H NMR Acquisition Parameters
Pulse Sequence: Standard 1D proton pulse (zg30).
Relaxation Delay (d1): Set to 2.0 seconds to ensure complete longitudinal relaxation of the alkyl protons.
Number of Scans (ns):16 (sufficient for a 15 mg sample to achieve an excellent signal-to-noise ratio).
Spectral Width (sw): 20 ppm (to capture the downfield -NH₃⁺ peak at ~8.35 ppm).
Phase 3: ¹⁹F NMR Acquisition Parameters
Pulse Sequence: Run two separate experiments:
¹H-Decoupled (zgig): Yields a single sharp singlet for the ¹⁹F nucleus, ideal for purity assessment.
¹H-Coupled (zg): Yields a complex multiplet, necessary for confirming the ortho and meta structural connectivity on the phenyl ring.
Relaxation Delay (d1): Set to 3.0 seconds . Fluorine nuclei often exhibit longer T₁ relaxation times than protons; a longer delay prevents signal saturation.
Number of Scans (ns):64 .
Transmitter Offset: Center the spectrum around -118 ppm (typical for fluorotoluene derivatives) with a wide spectral width of 250 ppm.
References
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery . MDPI (2024). Available at: 1
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes . PubMed / NIH (2024). Available at: 2
Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol . Thieme Connect (2023). Available at: 3
Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods . Semantic Scholar (2024). Available at: 4
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Determining Absolute Configuration of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL by X-ray Crystallography
Content Type: Publish Comparison Guide
Case Study: 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol
Executive Summary
Determining the absolute configuration (AC) of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol presents a specific crystallographic challenge: the "Light Atom Problem." With Fluorine (
) being the heaviest element, standard Molybdenum (Mo) radiation often yields insufficient anomalous scattering to reliably distinguish enantiomers using the Bijvoet method.
This guide compares three technical pathways to solve this structure: Direct X-ray (Cu Source) , Chemical Derivatization (Heavy Atom) , and Vibrational Circular Dichroism (VCD) .
The Verdict: For laboratories equipped with standard Mo-source diffractometers, Chemical Derivatization (Method B) is the most robust and field-proven approach. For facilities with high-flux microfocus Cu-sources, Direct X-ray (Method A) is viable but requires exceptional crystal quality.
The Challenge: Light Atom Crystallography
The target molecule contains only C, H, N, O, and F. The reliability of AC determination relies on the Flack parameter (
) , which estimates the absolute structure based on anomalous dispersion (resonant scattering).
Ideal Scenario:
(Correct), (Inverted), with standard uncertainty .
The Problem: With Mo K
radiation ( Å), the anomalous scattering signal () for Oxygen and Fluorine is negligible. This often results in inconclusive Flack parameters (e.g., ), making AC assignment statistically impossible.
Comparative Analysis of Methodologies
Method A: Direct X-ray (Copper Source)
Principle: Uses Cu K
radiation ( Å). At this longer wavelength, the anomalous signal for Oxygen and Fluorine is significantly enhanced compared to Mo radiation.
Pros: Non-destructive; no chemical modification required.
Cons: Requires specific hardware (Cu source); higher absorption requires precise crystal shape correction; requires high-redundancy data collection.
Method B: Chemical Derivatization (Heavy Atom) - Recommended
Principle: Covalently attaching a "heavy" atom (Br, I, Cl) or forming a salt with a heavy counterion. The heavy atom acts as a strong anomalous scatterer, anchoring the phase information.
Pros: Works on standard Mo diffractometers; yields definitive Flack parameters (
); often improves crystallinity.
Cons: Consumes sample; requires a chemical reaction step.
Method C: Vibrational Circular Dichroism (VCD)
Principle: Measures differential absorption of circularly polarized IR light. Comparison with DFT-calculated spectra assigns the configuration.
Pros: No crystals required (solution phase); fast.
Caption: Decision tree for selecting the optimal AC determination pathway based on available instrumentation and crystal quality.
Detailed Experimental Protocol: Heavy Atom Derivatization
This protocol describes the synthesis of the
-(4-bromobenzoyl) derivative. The Bromine atom () provides a massive anomalous signal ( for Mo K), ensuring a robust solution.
Step 1: N-Acylation
The amino group is more nucleophilic than the hydroxyl group, allowing for selective amide formation or bis-acylation. For crystallography, the bis-derivative (amide-ester) is also acceptable and often crystallizes well.
Dissolution: Dissolve 50 mg (0.27 mmol) of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol in 2 mL of anhydrous Dichloromethane (DCM).
Base Addition: Add 1.2 equivalents of Triethylamine (
) to scavenge HCl.
Reagent Addition: Slowly add 1.1 equivalents of 4-Bromobenzoyl chloride at 0°C.
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (The derivative will be significantly less polar).
Workup: Wash with saturated
, dry over , and concentrate.
Step 2: Crystallization (Vapor Diffusion)
Dissolve the crude derivative in a minimum amount of Ethanol or Ethyl Acetate .
Place this solution in a small inner vial.
Place the inner vial into a larger jar containing n-Heptane or Pentane (anti-solvent).
Seal the outer jar. Allow to stand undisturbed for 2-5 days.
Target: Block-like crystals > 0.1 mm.
Step 3: Data Collection & Refinement
Strategy: Collect a complete sphere of data (redundancy > 4).
Friedel Pairs: Ensure Friedel pairs are not merged during data reduction.
Refinement: Refine the Flack parameter (
) using the Parsons quotient method (usually default in SHELXL).
Technical Validation: Understanding the Flack Parameter
When analyzing the data for the derivative, use this table to interpret your results:
Flack Parameter ()
Standard Uncertainty ()
Interpretation
Action
-0.05 to 0.05
< 0.04
Correct Absolute Configuration
Publish
0.95 to 1.05
< 0.04
Inverted Structure
Invert coordinates, refine, then Publish
0.4 to 0.6
Any
Racemic Twin / Ambiguous
Check synthesis (racemization?) or crystal quality
0.1 to 0.3
> 0.10
Weak Anomalous Signal
Experiment Failed (Common with Method A on Mo source)
References
Parsons, S., & Flack, H. D. (2004). Determination of absolute configuration using the quotient method. Acta Crystallographica Section A. Link
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom structures: the importance of the Flack parameter. Tetrahedron: Asymmetry.[1][2] Link
Stephens, P. J., et al. (2010). Structural determination of chiral molecules by VCD spectroscopy. Chemical Communications. Link
Hooft, R. W. W., et al. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography. Link
Comparative Analysis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol and Duloxetine Intermediates in SNRI Development
As the landscape of neuropharmacology evolves, the structural optimization of monoamine reuptake inhibitors relies heavily on the precise engineering of their foundational building blocks. Aryloxypropanamine antidepressa...
Author: BenchChem Technical Support Team. Date: March 2026
As the landscape of neuropharmacology evolves, the structural optimization of monoamine reuptake inhibitors relies heavily on the precise engineering of their foundational building blocks. Aryloxypropanamine antidepressants—such as the Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) duloxetine—are synthesized from specific amino alcohol scaffolds[1].
This technical guide provides an objective, data-driven comparison between the classical duloxetine intermediate, 3-amino-1-(thiophen-2-yl)propan-1-ol , and the advanced, sterically hindered analog 3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol [2]. By analyzing their regioisomeric differences, synthetic workflows, and pharmacological trajectories, we can understand how bioisosteric modifications at the intermediate stage dictate the efficacy and metabolic stability of the final Active Pharmaceutical Ingredient (API).
Scaffold Regioisomerism: 3-Aryl vs. 1-Aryl Architectures
The fundamental divergence between these two intermediates lies in their regioisomeric alignment, which ultimately dictates the spatial orientation of the final drug within the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) binding pockets.
Duloxetine Intermediate (1-Aryl-3-amino Scaffold): In 3-amino-1-(thiophen-2-yl)propan-1-ol, the hydroxyl group is positioned at the benzylic carbon (C1), making it a secondary alcohol. The primary amine is located at the terminal alkyl position (C3)[3]. During API synthesis, etherification occurs at the benzylic position.
Target Compound (3-Aryl-3-amino Scaffold): In 3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol, the functional groups are inverted relative to the aryl ring. The amine is situated at the benzylic carbon (C3), while the hydroxyl group is a primary alcohol located at the terminal position (C1). This architecture is frequently utilized as a chiral building block for next-generation CNS agents, where the benzylic amine serves as a critical hydrogen-bond donor[2].
Synthetic Methodologies & Causality
The synthesis of these two scaffolds requires distinct chemical logic due to their differing oxidation states and functional group placements. Below are the self-validating protocols for both intermediates.
Protocol A: Synthesis of the Duloxetine Intermediate
Objective: Generate 3-amino-1-(thiophen-2-yl)propan-1-ol via a Mannich base.
Mannich Condensation: React 2-acetylthiophene with paraformaldehyde and an amine source (e.g., dimethylamine or methylamine hydrochloride) in refluxing ethanol for 12 hours.
Chemoselective Reduction: Cool the resulting ketone intermediate to 0°C and slowly add Sodium Borohydride (
) in methanol.
Causality:
is explicitly chosen over stronger hydrides because it chemoselectively reduces the ketone to a secondary alcohol without risking the reductive cleavage of the carbon-nitrogen bond or inducing ring-opening of the electron-rich thiophene.
Validation: Monitor the reaction via IR spectroscopy. The protocol is self-validating when the sharp carbonyl stretch at
completely disappears, replaced by a broad O-H stretch at .
Protocol B: Synthesis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol
Objective: Generate the 3-aryl-3-amino scaffold via a
-amino acid intermediate.
Rodionov Reaction: Condense 5-fluoro-2-methylbenzaldehyde with malonic acid and ammonium acetate in ethanol to yield the intermediate 3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid.
Aggressive Reduction: Suspend the
-amino acid in anhydrous Tetrahydrofuran (THF) under inert atmosphere. Slowly add Lithium Aluminum Hydride () at 0°C, then heat to reflux for 6 hours.
Causality: Unlike the ketone in Protocol A, reducing a carboxylic acid to a primary alcohol requires the aggressive hydride delivery of
.
Fieser Quench & Validation: Cool the vessel and quench using the Fieser method (for
grams of , add mL , mL 15% NaOH, and mL ).
Causality: This specific quenching sequence forces the aluminum salts to precipitate as a granular, easily filterable solid rather than a highly retentive gelatinous emulsion, ensuring maximum recovery.
Validation: Confirm the structure via
-NMR. The primary alcohol will appear as a distinct multiplet at , differentiating it from the benzylic secondary alcohol of the duloxetine intermediate.
Synthetic workflows comparing the regioisomeric assembly of both amino alcohol scaffolds.
Quantitative Physicochemical Comparison
The structural modifications between the two intermediates result in distinct physicochemical profiles, summarized in the table below. The presence of the fluorinated phenyl ring significantly alters the molecular weight and lipophilicity compared to the lighter thiophene ring.
Pharmacological Implications of the Fluorinated Aryl Ring
When these intermediates are converted into their respective active pharmaceutical ingredients, the choice of the aryl ring has profound implications for pharmacodynamics and pharmacokinetics[4].
The incorporation of a 5-fluoro-2-methylphenyl group introduces significant bioisosteric advantages over the classical thiophene ring found in duloxetine:
Metabolic Shielding: The highly electronegative fluorine atom withdraws electron density from the aromatic ring, deactivating it toward Cytochrome P450 (CYP450)-mediated electrophilic aromatic oxidation.
Conformational Locking: The ortho-methyl group provides substantial steric hindrance. This restricts the rotational degrees of freedom of the adjacent bonds in the final API, effectively "locking" the molecule into a bioactive conformation. This pre-organization reduces the entropic penalty upon binding to SERT and NET, theoretically enhancing target affinity[1].
Pharmacological impact of fluorination and steric hindrance on SNRI metabolism and efficacy.
References
Bymaster, F. P., et al. "Duloxetine (Cymbalta), a dual inhibitor of serotonin and norepinephrine reuptake." PubMed (NIH). Available at:[Link]
"Preparation of fluorinated analogues of pharmaceutical and agrochemical compounds." Nature Chemistry / ResearchGate. Available at:[Link]
"EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use." Google Patents.
"3-Amino-1-phenylpropan-1-ol | CID 121548." PubChem. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Bioactivity Comparison: 5-Fluoro-2-methylphenyl vs. Non-Fluorinated Analogs (2-Methylphenyl)
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.
[1][2]
Executive Summary: The Strategic Fluorine Insertion
In medicinal chemistry, the transition from a 2-methylphenyl (o-tolyl) moiety to a 5-fluoro-2-methylphenyl moiety is rarely accidental. It represents a calculated optimization strategy designed to address two specific failure modes in early-stage drug candidates: metabolic instability (due to aromatic hydroxylation) and sub-optimal hydrophobic filling in binding pockets.
This guide analyzes the bioactivity shifts driven by this specific substitution pattern (
), comparing it directly to its non-fluorinated parent (). We focus on the mechanistic "why" and the experimental "how" to validate these effects.
Physicochemical & Structural Profile
The addition of a fluorine atom at the 5-position of an o-tolyl ring introduces profound electronic and steric changes without significantly altering the overall molecular volume. This "stealth" modification allows the ligand to maintain its binding pose while altering its interaction energy and metabolic fate.
Reduces electron density of the ring; lowers of attached amines/amides.
Metabolic Liability
High (C5 is prone to CYP450 attack)
Low (C5 blocked by C-F bond)
Primary Advantage: Blocks aromatic hydroxylation.
Lipophilicity ()
Baseline
+0.15 to +0.25
Increases membrane permeability and hydrophobic binding.
Van der Waals Radius
H = 1.20 Å
F = 1.47 Å
Minimal steric clash; F mimics H sterically but mimics OH electronically.
Hammett Constant ()
-0.07 (Methyl)
+0.34 (Fluorine)
Significant deactivation of the aromatic ring toward oxidation.
Bioactivity Analysis: Mechanisms of Action[4]
A. Metabolic Stability (The "Soft Spot" Blockade)
The most critical advantage of the 5-fluoro-2-methylphenyl moiety is the blockade of Phase I metabolism.
The Problem: In the 2-methylphenyl scaffold, the position para to the methyl group (Position 5) is electronically activated and sterically accessible. It is a "metabolic soft spot" highly susceptible to aromatic hydroxylation by Cytochrome P450 isoforms (specifically CYP3A4 and CYP2D6).
The Solution: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol). Substituting H with F at position 5 renders this site inert to oxidative attack. Furthermore, the electronegativity of fluorine pulls electron density away from the ring, making the entire system less reactive to the electrophilic oxo-heme species of CYP450.
B. Kinase Inhibitor Potency (Case Study: BRAF V600E)
In the development of Type II kinase inhibitors (e.g., analogs of Sorafenib), the 5-fluoro-2-methylphenyl moiety has shown superior efficacy compared to the non-fluorinated analog.
Mechanism: The 2-methyl group forces the phenyl ring to twist out of plane (ortho-effect), often locking the molecule into a bioactive conformation. The addition of the 5-fluorine atom enhances hydrophobic interactions within the lipophilic back-pocket of the kinase (e.g., the hydrophobic spine adjacent to the DFG motif).
Data Evidence: In studies of urea-based BRAF inhibitors, compounds containing the 5-fluoro-2-methylphenyl "head" group demonstrated
values in the low nanomolar range (9–30 nM), comparable to clinical standards, whereas non-fluorinated analogs often suffered from rapid clearance or reduced residence time [1].
Visualization: SAR Logic & Metabolic Pathways[5][6]
The following diagram illustrates the decision-making logic in Structure-Activity Relationship (SAR) studies and the metabolic fate of both moieties.
Figure 1: SAR Logic Flow illustrating the metabolic stabilization and potency enhancement achieved by the 5-fluoro substitution.
Experimental Protocols for Validation
To objectively compare the 5-fluoro-2-methylphenyl moiety against its non-fluorinated analog, you must run these two self-validating assays side-by-side.
Add 5 µL of Tracer (Alexa Fluor™ 647-labeled ATP competitive tracer).
Incubation: Shake for 30 seconds; incubate for 60 minutes at room temperature in the dark.
Detection:
Read fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).
Calculate TR-FRET ratio (
).
Data Fitting: Fit data to a sigmoidal dose-response equation to derive
.
Success Criterion: A shift in
(e.g., from 50 nM to 15 nM) confirms the bioisosteric advantage of the 5-fluoro substitution.
References
Lead Discovery of Type II BRAF V600E Inhibitors.
Source: MDPI (Molecules), 2016.
Context: Describes Compound SI-046 (1-(5-Fluoro-2-methylphenyl)-3-...) and its superior SAR profile compared to non-fluorinated analogs in kinase inhibition.
URL:[Link]
On the Metabolic Stability of Fluorinated Small Molecules.
Source: ChemRxiv / NIH, 2026 (Preprint/Update).
Context: Detailed mechanistic review of how fluorine substitution (specifically at aromatic positions) alters CYP450 recognition and metabolic clearance rates.
URL:[Link][1]
Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues.
Source: PMC (PubMed Central), 2024.
Context: Provides synthesis and bioactivity data for 3,4-Bis(5-fluoro-2-methylphenyl)-1H-pyrrole derivatives, highlighting the stability of this specific moiety.
URL:[Link]
[1] Part 1: Executive Safety Directives STOP AND READ: This compound is a fluorinated amino-alcohol hydrochloride salt . It presents a triad of hazards: Corrosivity (HCl salt), Nitrogenous reactivity (amine), and Halogen...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Executive Safety Directives
STOP AND READ: This compound is a fluorinated amino-alcohol hydrochloride salt . It presents a triad of hazards: Corrosivity (HCl salt), Nitrogenous reactivity (amine), and Halogenated combustion byproducts (fluorine).
NEVER mix with bleach (sodium hypochlorite) or strong oxidizers.
NEVER dispose of in standard biomedical (red bag) or municipal trash.
Part 2: Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its behavior in the waste stream.[2] This is not generic organic waste; it requires a specific "cradle-to-grave" strategy.
Feature
Chemical Implication
Disposal Consequence
HCl Salt
Hydroscopic and acidic in solution (pH < 2.0 potential).
Corrosive Waste. Must be stored in glass or chemically resistant HDPE. Do not use metal containers.
Fluorinated Ring
Contains strong C-F bonds.
High-Temp Incineration Required. Standard incineration may release hydrofluoric acid (HF). Waste manifest must declare "Halogenated Organics."
Primary Amine
Nucleophilic and basic (if free-based).
Segregation Critical. Incompatible with oxidizers and hypochlorites (forms toxic chloramines).
Chiral Center
Biologically active intermediate.
Assume Toxicity. Treat as a P-listed equivalent (acutely toxic) even if not officially listed.
Part 3: Pre-Disposal Protocol (The Self-Validating System)
This protocol uses a "Segregate-Stabilize-Label" system to prevent downstream accidents.
Segregation (The "Kill Zone")
The most common accident involves mixing amine salts with incompatible waste streams.
Incompatibility: Do not mix with Nitric Acid (violent oxidation/nitration) or Bleach (formation of N-chloro compounds).
Validation: Before adding to a waste carboy, check the pH of the existing waste. If pH > 10 (strongly basic), do not add this acidic salt directly; it may generate heat and fumes.
Solubilization (Optional but Recommended)
For solid waste >5g, it is safer to dissolve the salt in a compatible solvent to prevent dust inhalation and ensure uniform combustion during incineration.
Recommended Solvent: Methanol or Ethanol (Combustible, dissolves polar salts).
Prohibited Solvent: Dichloromethane (DCM) – unless your facility specifically segregates halogenated solvents. Note: Since the compound is already fluorinated, adding it to a halogenated waste stream is acceptable, but alcohol is preferred for cleaner combustion.
Labeling (The "Chain of Custody")
A generic "Organic Waste" label is insufficient. The label must explicitly state:
"Halogenated Organic Amine Salt"
"Acidic / Corrosive"
"Contains Fluorine" (Critical for the incineration facility).
Part 4: Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Powder/Crystals)
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a powder hood if available.
Container: Use a wide-mouth HDPE jar with a screw-top lid.
Transfer: Transfer solids carefully to avoid dusting. Wipe the exterior of the container with a damp paper towel (treat the towel as solid hazardous waste).
Manifest: Tag as "Solid Waste: Toxic, Corrosive, Halogenated."
Assessment: Ensure the solvent is compatible (e.g., alcohols, water, DMSO).[1]
pH Check: If the solution is aqueous, check pH. If < 2.0, tag as Corrosive .
Container: Use a standard solvent waste carboy (HDPE or Glass). Do not use metal cans.
Manifest: Tag as "Liquid Waste: Flammable (if organic solvent), Corrosive, Halogenated."
Part 5: Visualizations
Diagram 1: Waste Stream Decision Tree
This logic flow ensures the material ends up in the correct regulatory stream.
Caption: Decision logic for segregating fluorinated amine salts. Note that even non-halogenated solvents containing this solute must be treated as halogenated waste due to the fluorine atom.
Diagram 2: The "Cradle-to-Grave" Lifecycle
This outlines the flow from the bench to final destruction.
Caption: Operational workflow ensuring compliance and safety from laboratory bench to final thermal destruction.
Part 6: Regulatory Compliance (RCRA)
While this specific compound may not be explicitly listed on the EPA "P" or "U" lists, it defaults to regulated status based on Characteristics and Process Knowledge .
Waste Code D002 (Corrosivity): Applicable if the waste is aqueous and pH is ≤ 2.
Waste Code F003 (Spent Solvents): Applicable if dissolved in ignitable solvents (methanol/ethanol).
Process Waste: If unlisted, it must be characterized by the generator.
Recommendation: Classify as "Non-RCRA Regulated Hazardous Waste" (if pH is neutral and solid) or "Hazardous Waste" (if corrosive/ignitable), but always manage via a licensed chemical waste contractor.
Emergency Spills:
Small Spill (< 50g): Neutralize with weak base (Sodium Bicarbonate), absorb with vermiculite, and sweep into a hazardous waste pail.
Large Spill: Evacuate area. Do not attempt to clean up without SCBA if dust is airborne (corrosive inhalation hazard).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]
Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl
This guide provides essential safety and logistical information for the handling and disposal of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride. As a novel chemical intermediate, a specific Safety Data Shee...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for the handling and disposal of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride. As a novel chemical intermediate, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes safety protocols based on the known hazards of structurally similar compounds, namely aminopropanols and fluorinated aromatic compounds, to ensure the highest level of laboratory safety.[1]
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Given the absence of a specific SDS, a thorough risk assessment is the cornerstone of safe handling. The chemical structure of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl suggests potential hazards that must be proactively managed.
Aminopropanol Group: Compounds in the aminopropanol family are often classified as corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3] Ingestion may also be harmful.[1]
Fluorinated Aromatic Group: The presence of a fluorinated phenyl group introduces additional considerations. Fluorinated organic compounds can be persistent in the environment and may present unique toxicological profiles.[4][5] Some highly fluorinated compounds are known for their persistence and potential for bioaccumulation.[6][7]
Hydrochloride Salt: The hydrochloride form indicates that the compound is a salt, which may influence its physical properties, such as solubility and hygroscopicity.
Based on these structural alerts, it is prudent to handle 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl with a high degree of caution, assuming it to be corrosive, a potential skin and eye irritant, and harmful if ingested or inhaled.[1][3][8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize exposure through all potential routes: dermal, ocular, and inhalation.
Primary Engineering Control: The Chemical Fume Hood
All handling of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl, including weighing, reconstitution, and aliquoting, must be conducted in a properly functioning chemical fume hood.[1][9][10] This primary engineering control is the most effective way to minimize inhalation exposure to any dust or aerosols.
Recommended Personal Protective Equipment
The following table outlines the minimum PPE requirements for handling this compound.
Body Part
Recommended PPE
Rationale and Specifications
Eyes/Face
Safety Goggles with Side Shields & Face Shield
Standard safety glasses are insufficient. Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.[11][12] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[12]
Hands
Chemical-Resistant Gloves (Nitrile or Neoprene)
Double gloving is recommended. Select gloves that have been tested for resistance to a broad range of chemicals. Nitrile gloves are a common and effective choice for many laboratory chemicals.[9] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[11][12]
Body
Flame-Retardant Laboratory Coat with Long Sleeves
A fully fastened lab coat provides a barrier against accidental spills and contamination of personal clothing.[2][9] Ensure the material is appropriate for the chemicals being handled.
For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][11]
Safe Handling and Operational Workflow
A systematic approach to handling ensures safety at every step, from receiving the compound to its final use in an experiment.
Receiving and Storage
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.[1]
Unpacking: Wear appropriate PPE during unpacking in a designated, well-ventilated area or a fume hood.[1]
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
Experimental Procedures
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Have spill control materials, such as an inert absorbent, on hand.[1]
Handling: All manipulations of the solid or its solutions must be performed within a chemical fume hood to prevent inhalation of dust or vapors.[1][9][10]
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory.[13]
Safe Handling Workflow Diagram
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11] An eyewash station should be readily accessible.[2]
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][11] A safety shower should be nearby.[2]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][11]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11]
Spill: Evacuate the area and ensure adequate ventilation. Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite.[1][2] Collect the absorbed material into a suitable, labeled container for disposal.[1]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination. As a halogenated organic compound, 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL HCl requires specific disposal procedures.
Waste Segregation: All waste containing this compound, including unused material, contaminated absorbents, and empty containers, must be collected in a designated "Halogenated Organic Waste" container.[9][14] Do not mix with non-halogenated waste.[14][15] The disposal of halogenated solvents is often more costly and requires different treatment methods than non-halogenated waste.[10][15]
Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its chemical contents.[10][14] Use complete chemical names; do not use abbreviations or formulas.[14]
Storage of Waste: Keep waste containers tightly closed and store them in a designated, well-ventilated area, away from incompatible materials.[10][14]
Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[9] Never dispose of this chemical down the drain.[1][9]